Sphingosine-1-phosphate-d7
Description
Propriétés
IUPAC Name |
[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYSYHSSBDVJSM-AVMMVCTPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Sphingosine-1-phosphate-d7: Properties, Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Sphingosine-1-phosphate-d7 (S1P-d7), a deuterated analog of the critical signaling molecule Sphingosine-1-phosphate (S1P). This document details experimental protocols for its application and visualizes the complex signaling pathways it influences, serving as an essential resource for professionals in research and drug development.
Core Physical and Chemical Properties
This compound is a high-purity, deuterated form of S1P, primarily utilized as an internal standard for the accurate quantification of endogenous S1P levels in various biological matrices by mass spectrometry.[1][2] Its stable isotope label ensures that it is chemically identical to the endogenous analyte but can be distinguished by its mass, a critical feature for precise analytical measurements.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from leading suppliers and chemical databases.
| Property | Value | References |
| Chemical Name | (2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate) | [1] |
| Synonyms | S1P-d7 (d18:1), D-erythro-sphingosine-d7-1-phosphate, Sphingosine-1-Phosphoric Acid-d7 | [1][3][4] |
| CAS Number | 2260670-15-1 | [1][3][5] |
| Molecular Formula | C₁₈H₃₁D₇NO₅P | [1][3][5] |
| Molecular Weight | 386.5 g/mol | [1][5][6] |
| Exact Mass | 386.293 | [3] |
| Purity | ≥99% | [1][3] |
| Formulation | Crystalline solid or powder | [1][5] |
| Solubility | 0.3 M NaOH: 4 mg/ml; Sparingly soluble in 1:1 ethanol:water; Soluble in warm methanol | [1][7] |
| Storage | -20°C | [1][3][5] |
| Stability | ≥ 1 year | [3] |
Sphingosine-1-Phosphate Signaling
Sphingosine-1-phosphate is a bioactive lipid mediator that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, migration, and survival.[8][9] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[10][11] The interaction of S1P with its receptors activates downstream signaling cascades that are crucial for immune cell trafficking, vascular development, and endothelial barrier function.[8][11] Dysregulation of the S1P signaling pathway is implicated in various diseases, including autoimmune disorders, cancer, and multiple sclerosis.[10][12]
S1P Signaling Pathway
The following diagram illustrates the canonical Sphingosine-1-phosphate signaling pathway.
Experimental Protocols
This compound is the internal standard of choice for the quantification of S1P in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14] The following protocol provides a general methodology for the extraction and analysis of S1P from plasma.
Protocol: Quantification of S1P in Plasma using LC-MS/MS
1. Materials and Reagents:
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Formic acid
-
Bovine Serum Albumin (BSA)
-
Deionized water
-
Plasma samples
2. Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of S1P-d7 in methanol. The concentration should be optimized based on the expected range of endogenous S1P in the samples. A typical starting concentration is 1 µM.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of ice-cold methanol containing the S1P-d7 internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
A gradient elution should be optimized to achieve good separation of S1P from other plasma components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
S1P: m/z 380.3 → 264.3
-
S1P-d7: m/z 387.3 → 271.3[14]
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
5. Data Analysis:
-
Quantify the amount of S1P in the samples by comparing the peak area ratio of the endogenous S1P to the S1P-d7 internal standard against a standard curve prepared with known concentrations of S1P.
Experimental Workflow
The diagram below outlines the key steps in a typical experimental workflow for the quantification of S1P using S1P-d7.
Conclusion
This compound is an indispensable tool for researchers and scientists working in the field of lipidomics and drug development. Its well-characterized physical and chemical properties, combined with its utility as an internal standard in robust analytical methods, enable the precise and accurate quantification of S1P. A thorough understanding of the S1P signaling pathway and the application of standardized experimental protocols are crucial for elucidating the role of this important signaling molecule in health and disease, and for the development of novel therapeutics targeting this pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. This compound Avanti Research™ - A Croda Brand | 2260670-15-1 [sigmaaldrich.com]
- 5. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
- 6. Sphingosine 1-phosphate(1-) | C18H37NO5P- | CID 25220885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-Phosphate | Signaling Molecule | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. mdpi.com [mdpi.com]
- 11. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
Sphingosine-1-Phosphate-d7: A Technical Guide to Synthesis and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and immune trafficking.[1] Its deuterated isotopologue, Sphingosine-1-phosphate-d7 (S1P-d7), serves as an indispensable tool in biomedical research and drug development, primarily as an internal standard for the accurate quantification of endogenous S1P levels by mass spectrometry.[2][3] This technical guide provides an in-depth overview of the synthesis of S1P-d7 and the rigorous methods employed to determine its isotopic purity.
Sphingosine-1-Phosphate Signaling Pathway
S1P exerts its biological effects by binding to a family of five G protein-coupled receptors, S1PR1-5. The activation of these receptors initiates downstream signaling cascades that are highly cell-type and context-dependent. The use of S1P-d7 as an internal standard allows for the precise measurement of S1P concentrations, which is crucial for understanding its role in these complex pathways.
References
The Biological Inertness of Deuterium-Labeled Sphingosine-1-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a multitude of physiological and pathological processes, including cell proliferation, survival, migration, and immune responses.[1][2] Its actions are mediated through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The metabolic fate of S1P is tightly controlled, primarily through its irreversible degradation by S1P lyase.[3][4]
In drug discovery and development, deuterium labeling has emerged as a strategy to modulate the pharmacokinetic properties of bioactive molecules. The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the rate of metabolic processes due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond is cleaved more slowly by metabolic enzymes. This can lead to a longer biological half-life and altered metabolite profiles of drugs.
This technical guide explores the concept of the biological inertness of deuterium-labeled S1P. "Biological inertness" in this context refers to the principle that while the metabolic stability of S1P may be enhanced by deuteration, its fundamental biological activity—specifically its ability to bind to and activate S1P receptors—should remain largely unchanged. Verifying this inertness is a crucial step in validating the use of deuterated S1P as a research tool or as a potential therapeutic with an improved pharmacokinetic profile.
This guide provides a framework for the systematic evaluation of deuterium-labeled S1P, focusing on the experimental methodologies required to compare its biological activity to that of its non-deuterated counterpart.
S1P Signaling and Metabolism: An Overview
S1P exerts its effects by binding to its receptors on the cell surface, initiating a cascade of intracellular signaling events. The specific downstream pathways activated depend on the receptor subtype and the G protein to which it couples.[5][6] The concentration of S1P is regulated by its synthesis via sphingosine kinases and its degradation by S1P phosphatases and, irreversibly, by S1P lyase.
The metabolic pathway of S1P is a key determinant of its biological activity. S1P lyase, in particular, plays a crucial role in terminating S1P signaling by irreversibly cleaving it.
Assessing the Biological Inertness of Deuterated S1P: Experimental Workflow
A systematic approach is required to evaluate the biological inertness of deuterium-labeled S1P. The following workflow outlines the key experimental stages.
Data Presentation: A Framework for Comparison
Table 1: S1P Receptor Binding Affinity
| Compound | Receptor Subtype | Kd (nM) | IC50 (nM) |
| Non-deuterated S1P | S1P1 | ||
| Deuterated S1P | S1P1 | ||
| Non-deuterated S1P | S1P2 | ||
| Deuterated S1P | S1P2 | ||
| Non-deuterated S1P | S1P3 | ||
| Deuterated S1P | S1P3 | ||
| Non-deuterated S1P | S1P4 | ||
| Deuterated S1P | S1P4 | ||
| Non-deuterated S1P | S1P5 | ||
| Deuterated S1P | S1P5 |
Table 2: S1P Receptor Signaling Potency
| Compound | Receptor Subtype | Functional Assay | EC50 (nM) |
| Non-deuterated S1P | S1P1 | GTPγS Binding | |
| Deuterated S1P | S1P1 | GTPγS Binding | |
| Non-deuterated S1P | S1P3 | Calcium Flux | |
| Deuterated S1P | S1P3 | Calcium Flux |
Table 3: S1P Lyase Kinetics
| Substrate | Km (µM) | Vmax (pmol/mg/min) |
| Non-deuterated S1P | ||
| Deuterated S1P |
Experimental Protocols
Synthesis of Deuterium-Labeled S1P
The synthesis of site-specifically deuterium-labeled S1P can be achieved through various organic synthesis routes. A common strategy involves the introduction of deuterium at a late stage of the synthesis of the sphingosine backbone, for example, through the reduction of a suitable precursor with a deuterated reducing agent. The resulting deuterated sphingosine can then be phosphorylated to yield the desired deuterium-labeled S1P. Detailed synthetic procedures can be adapted from published methods for the synthesis of sphingolipid analogs.[7]
Competitive Radioligand Binding Assay for S1P Receptors
This assay is used to determine the binding affinity (Kd or IC50) of deuterated and non-deuterated S1P to specific S1P receptor subtypes.
Materials:
-
Membrane preparations from cells overexpressing a specific S1P receptor subtype (e.g., S1P1, S1P3).
-
Radiolabeled S1P (e.g., [32P]S1P or [3H]S1P).
-
Deuterated and non-deuterated S1P standards.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.5).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of unlabeled competitor (non-deuterated or deuterated S1P).
-
Add a fixed concentration of radiolabeled S1P to each well.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled S1P.
-
Data are analyzed using non-linear regression to determine the IC50 values, which can be converted to Ki values.[8]
S1P Lyase Activity Assay
This assay measures the enzymatic activity of S1P lyase and can be used to determine the kinetic parameters (Km and Vmax) for both deuterated and non-deuterated S1P.
Materials:
-
Source of S1P lyase (e.g., cell lysates or purified enzyme).
-
Deuterated and non-deuterated S1P substrates.
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, containing pyridoxal 5'-phosphate).
-
A method to detect the product, hexadecenal. This can be achieved using a fluorescently labeled S1P analog or by derivatizing the aldehyde product for detection by HPLC or mass spectrometry.[9][10]
Procedure:
-
Prepare a reaction mixture containing the S1P lyase enzyme source in the reaction buffer.
-
Initiate the reaction by adding varying concentrations of the substrate (deuterated or non-deuterated S1P).
-
Incubate at 37°C for a defined period, ensuring the reaction is in the linear range.
-
Terminate the reaction (e.g., by adding an organic solvent).
-
Quantify the amount of product formed.
-
Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion
The principle of biological inertness is central to the application of deuterium-labeled S1P in research and therapeutic development. While deuteration is expected to slow the metabolic degradation of S1P by S1P lyase, it is hypothesized that the affinity for and activation of S1P receptors will be minimally affected. The experimental framework provided in this guide offers a comprehensive approach to systematically test this hypothesis. By employing competitive binding assays, functional signaling assays, and enzyme kinetic studies, researchers can generate the quantitative data necessary to either confirm the biological inertness of a specific deuterium-labeled S1P analog or to characterize any unexpected alterations in its biological activity. This rigorous evaluation is essential for the confident application of these powerful tools in advancing our understanding of S1P biology and in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sphingosine 1-Phosphate Receptor, S1PR1, Plays a Prominent But Not Exclusive Role in Enhancing the Excitability of Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convergent synthesis of a deuterium-labeled serine dipeptide lipid for analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Certificate of Analysis of Sphingosine-1-phosphate-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CofA) for Sphingosine-1-phosphate-d7 (S1P-d7). Understanding the nuances of this document is critical for ensuring the quality, identity, and purity of this essential internal standard in research and drug development. This guide also delves into the vital role of S1P in cellular signaling and outlines the experimental protocols used for its analysis.
Understanding Sphingosine-1-phosphate (S1P) and its Deuterated Analog
Sphingosine-1-phosphate is a bioactive lipid mediator that plays a crucial role in a multitude of physiological and pathological processes.[1][2][3] It is formed from the phosphorylation of sphingosine by sphingosine kinases (SphKs).[2][3] S1P exerts its effects by binding to five specific G protein-coupled receptors (GPCRs), S1P₁₋₅, on the cell surface, a process often referred to as "inside-out signaling".[1][2] This signaling cascade is pivotal in regulating immune cell trafficking, angiogenesis, vascular development, and neurogenesis.[2][4]
This compound is a deuterated version of S1P, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous S1P in biological samples.[5][6] Its near-identical chemical and physical properties to the endogenous analyte, coupled with its distinct mass, allow for precise and accurate measurements.
Decoding the Certificate of Analysis: A Quantitative Overview
A Certificate of Analysis for S1P-d7 provides critical data on the identity and purity of the compound. The following table summarizes the key quantitative specifications from a representative CofA.[7]
| Analysis | Specification | Results |
| Molecular Weight | 386.515 | 386.515 |
| Chemical Formula | C₁₈H₃₁D₇NO₅P | C₁₈H₃₁D₇NO₅P |
| Physical Examination | Powder: White solid with no foreign matter. | Pass |
| TLC Analysis | >99% Purity | All Pass |
| - Ninhydrin | Positive | Positive |
| - Iodine | One major spot | One major spot |
| - Phosphorus | Positive | Positive |
| - Charring | Positive | Positive |
| - Water Dip | One major spot | One major spot |
| Proton NMR | NMR spectrum consistent with structure. | Consistent with structure |
| Mass Spectroscopy | [M+H]⁺ = 387.515 ± 1 amu | [M+H]⁺ = 387.5 amu |
The Sphingosine-1-phosphate Signaling Pathway
S1P signaling is a complex process that influences a wide array of cellular functions. The pathway is initiated by the synthesis of S1P from sphingosine, a reaction catalyzed by sphingosine kinases (SphK1 and SphK2).[2][3] S1P can then act intracellularly or be exported out of the cell by specific transporters like Spinster 2 (Spns2).[2][4] Extracellular S1P binds to its five cognate G protein-coupled receptors (S1P₁₋₅), leading to the activation of various downstream signaling cascades that regulate cell survival, proliferation, migration, and differentiation.[1][2][4][8]
Detailed Experimental Protocols
The Certificate of Analysis relies on several key analytical techniques to confirm the identity and purity of S1P-d7. Below are detailed methodologies for these experiments.
Mass spectrometry is used to confirm the molecular weight of S1P-d7.
-
Objective: To verify the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺).
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instrument, is typically used.[5]
-
Methodology:
-
Sample Preparation: A dilute solution of S1P-d7 is prepared in an appropriate solvent, often methanol.[5]
-
Infusion: The sample is directly infused into the mass spectrometer's ion source.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed to generate protonated molecules.
-
Mass Analysis: The mass analyzer separates the ions based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value.
-
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion of S1P-d7 should be observed at approximately m/z 387.5.[7]
TLC is a rapid and effective method for assessing the purity of S1P-d7.
-
Objective: To separate S1P-d7 from potential impurities and confirm its identity through specific staining reactions.
-
Materials:
-
TLC plate (e.g., silica gel 60)
-
Developing solvent system: A common system is Chloroform:Methanol:Water (10:10:3 v/v/v).[7]
-
Staining reagents: Ninhydrin (for primary amines), iodine vapor (for general organic compounds), phosphorus stain (for phosphates), and charring reagent (e.g., sulfuric acid).[7]
-
-
Methodology:
-
Spotting: A small amount of the dissolved S1P-d7 sample is spotted onto the baseline of the TLC plate.
-
Development: The plate is placed in a developing chamber containing the solvent system. The solvent moves up the plate by capillary action, separating the components of the sample based on their polarity.
-
Visualization: After the solvent front reaches the top of the plate, the plate is removed, dried, and visualized using the various staining reagents.
-
-
Expected Results:
¹H NMR spectroscopy is a powerful technique used to confirm the chemical structure of S1P-d7.
-
Objective: To obtain a proton NMR spectrum that is consistent with the known structure of D-erythro-sphingosine-d7-1-phosphate.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Sample Preparation: The S1P-d7 sample is dissolved in a deuterated solvent (e.g., CD₃OD).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the observed peaks are analyzed and compared to the expected spectrum for the S1P-d7 structure.
-
-
Expected Result: The resulting spectrum should show signals corresponding to the protons in the S1P molecule, with the absence of signals from the deuterated positions. The chemical shifts and coupling constants should match those expected for the D-erythro stereochemistry.[7]
Experimental Workflow: LC-MS/MS Quantification of S1P
S1P-d7 is primarily used as an internal standard for the accurate quantification of endogenous S1P in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][9][10]
This in-depth guide provides a foundational understanding of the Certificate of Analysis for this compound, the underlying analytical methodologies, and its critical application in quantitative research. For researchers and drug development professionals, a thorough comprehension of these aspects is paramount for ensuring data integrity and advancing the study of S1P-mediated processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Sphingosine-1-phosphate metabolism: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
The Sentinel in the System: A Technical Guide to Sphingosine-1-phosphate-d7 in Lipidomic Analyses
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Sphingosine-1-phosphate-d7 (S1P-d7) in advancing lipidomic studies. As a deuterated internal standard, S1P-d7 is indispensable for the accurate quantification of endogenous Sphingosine-1-phosphate (S1P), a pivotal signaling lipid involved in a myriad of physiological and pathological processes. This document provides a comprehensive overview of S1P signaling, detailed experimental protocols for S1P quantification using S1P-d7, and a summary of key quantitative data to facilitate robust experimental design and data interpretation.
The Central Role of Sphingosine-1-Phosphate in Cellular Signaling
Sphingosine-1-phosphate is a bioactive sphingolipid metabolite that acts as a potent signaling molecule, regulating crucial cellular processes such as cell growth, proliferation, migration, and survival.[1] Its signaling is mediated through a family of five G protein-coupled receptors (GPCRs), termed S1P1-5, which are expressed in various cell types throughout the body.[2] The interaction of S1P with its receptors initiates a cascade of downstream signaling events that are fundamental to vascular development, immune cell trafficking, and neurogenesis.[2]
The diverse signaling outcomes of S1P are dictated by the specific S1P receptor subtype expressed on the cell surface and their differential coupling to heterotrimeric G proteins. This intricate signaling network underscores the importance of precise S1P quantification to understand its role in health and disease.
This compound: The Internal Standard of Choice
Accurate quantification of endogenous lipids by mass spectrometry necessitates the use of an appropriate internal standard to correct for variability during sample preparation and analysis. This compound (S1P-d7) is a deuterated analog of S1P and serves as an ideal internal standard for its quantification.
Chemical Properties of this compound:
| Property | Value |
| Formal Name | (2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)[1] |
| CAS Number | 2260670-15-1[1] |
| Molecular Formula | C18H31D7NO5P[1] |
| Molecular Weight | 386.5 g/mol [1] |
| Deuterated Forms | ≥99% (d1-d7)[1] |
The seven deuterium atoms in S1P-d7 result in a mass shift that allows it to be distinguished from the endogenous, non-labeled S1P by a mass spectrometer, while its chemical and physical properties remain nearly identical. This ensures that S1P-d7 behaves similarly to endogenous S1P during extraction, derivatization, and ionization, providing a reliable basis for quantification.
Quantitative Analysis of S1P using S1P-d7: A Methodological Overview
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of S1P.[3] The use of S1P-d7 as an internal standard is integral to the accuracy and reproducibility of these methods.
General Experimental Workflow:
Quantitative Data from LC-MS/MS Studies Utilizing Deuterated Internal Standards:
| Biological Matrix | S1P-d7 Concentration | Linearity Range | LOQ | LOD | Recovery (%) | Reference |
| Human Plasma | 30 nM | 0.05 - 2 µM | 0.05 µM | 0.016 µM | - | [4] |
| Human Serum | - | 25 - 600 ng/mL | 25 ng/mL | - | 80 - 98 | [5][6] |
| Mouse Tissues | - | - | 69.6 fmol | 20.9 fmol | up to 97.5 | [7] |
| Human Plasma | - | 0.011 - 0.9 µM | - | - | - | [8] |
LOQ: Limit of Quantification, LOD: Limit of Detection.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of S1P in different biological matrices using S1P-d7 as an internal standard.
Protocol 1: S1P Quantification in Human Plasma by Protein Precipitation
This protocol is adapted from a method utilizing protein precipitation for the extraction of S1P from plasma.[3][4]
Materials:
-
Human plasma collected in EDTA tubes.
-
This compound (S1P-d7) internal standard solution (e.g., 30 nM in methanol).[4]
-
Ice-cold methanol.
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Centrifuge capable of 17,000 x g.
-
LC-MS/MS system.
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 10 µL of human plasma.
-
Add 200 µL of ice-cold methanol containing the S1P-d7 internal standard.[3]
-
Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.[3]
-
Incubate the samples on ice for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant containing the extracted S1P and S1P-d7 to a new tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: S1P Quantification in Tissues by Liquid-Liquid Extraction
This protocol describes a robust method for the extraction and quantification of S1P from tissue homogenates.[9][10]
Materials:
-
Tissue sample (e.g., liver, brain).
-
S1P-d7 internal standard solution.
-
Chloroform.
-
Methanol.
-
Acidified water (e.g., with HCl).
-
Homogenizer.
-
Glass centrifuge tubes.
-
Nitrogen evaporator or vacuum concentrator.
-
LC-MS/MS system.
Procedure:
-
Weigh a portion of the frozen tissue and homogenize it in an appropriate volume of cold methanol.
-
Add the S1P-d7 internal standard to the tissue homogenate.[9]
-
Perform a liquid-liquid extraction by adding chloroform and acidified water to achieve a final chloroform:methanol:water ratio of approximately 2:2:1.8 (v/v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., 80% methanol).[9]
Protocol 3: S1P Quantification in Cultured Cells
This protocol is suitable for the analysis of S1P levels in cultured cells.[11]
Materials:
-
Cultured cells.
-
S1P-d7 internal standard solution.
-
Methanol.
-
Chloroform.
-
0.1 M HCl.[11]
-
Cell scraper.
-
Glass tubes.
-
LC-MS/MS system.
Procedure:
-
Wash the cell monolayer with ice-cold PBS and aspirate.
-
Scrape the cells in a small volume of methanol and transfer to a glass tube.
-
Add the S1P-d7 internal standard.
-
Perform a modified Bligh and Dyer extraction under acidic conditions by adding chloroform and 0.1 M HCl.[11]
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
Dry the lipid extract and reconstitute for LC-MS/MS analysis.
Conclusion
This compound is a cornerstone of modern lipidomic research, enabling the precise and accurate quantification of endogenous S1P. The methodologies outlined in this guide, coupled with the provided quantitative data and signaling pathway information, offer a robust framework for researchers and drug development professionals. The meticulous application of these protocols will undoubtedly contribute to a deeper understanding of the multifaceted role of S1P in health and disease, ultimately paving the way for novel therapeutic interventions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry [mdpi.com]
- 5. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of sphingosine-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchmap.jp [researchmap.jp]
- 11. Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells: ROLE OF LIPID PHOSPHATE PHOSPHATASE-1 AND SPHINGOSINE KINASE 1 - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Mass Shift of Sphingosine-1-phosphate-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the mass shift of Sphingosine-1-phosphate-d7 (S1P-d7) and its application as an internal standard in quantitative mass spectrometry. For professionals in drug development and various scientific research fields, a comprehensive understanding of stable isotope-labeled standards is essential for generating robust and reliable data.
Introduction to Sphingosine-1-phosphate and its Deuterated Analog
Sphingosine-1-phosphate (S1P) is a bioactive signaling sphingolipid that plays a crucial role in numerous physiological and pathological processes, including cell proliferation, survival, migration, and immune responses.[1] Its diverse effects are mediated through interactions with specific G-protein-coupled receptors.[1] Given its significance, accurate quantification of S1P in biological samples is paramount.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the method of choice for the sensitive and specific quantification of S1P.[2][3][4][5] To ensure the accuracy and reproducibility of these measurements, a stable isotope-labeled internal standard, such as this compound, is often employed.[6][7] S1P-d7 is chemically identical to S1P, with the exception that seven hydrogen atoms have been replaced by their stable isotope, deuterium.[8][9] This subtle but significant modification allows it to be distinguished from the endogenous analyte by its mass-to-charge ratio (m/z) in a mass spectrometer.
The Mass Shift of this compound
The fundamental principle behind the use of S1P-d7 as an internal standard lies in its predictable mass shift. The substitution of seven hydrogen atoms (atomic mass ≈ 1.0078 u) with seven deuterium atoms (atomic mass ≈ 2.0141 u) results in a nominal mass increase of 7 Da. This mass difference allows the mass spectrometer to differentiate between the analyte (S1P) and the internal standard (S1P-d7).
For high-resolution mass spectrometry, the exact mass difference is crucial for accurate measurements. The table below summarizes the molecular formulas and masses of S1P and S1P-d7.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Sphingosine-1-phosphate (S1P) | C₁₈H₃₈NO₅P | 379.2538 |
| This compound (S1P-d7) | C₁₈H₃₁D₇NO₅P | 386.2964 |
Note: The monoisotopic mass is the mass of an ion for a given molecule calculated using the mass of the most abundant isotope of each element.
The precise mass shift between S1P and S1P-d7 is therefore approximately 7.0426 Da.
Experimental Protocol for S1P Quantification using S1P-d7
The following is a generalized experimental workflow for the quantification of S1P in biological samples using S1P-d7 as an internal standard, based on established methodologies.[2][3]
3.1. Sample Preparation
-
Spiking with Internal Standard: A known amount of S1P-d7 is added to the biological sample (e.g., plasma, serum, tissue homogenate) at the beginning of the sample preparation process. This accounts for any analyte loss during extraction and processing.[2][3]
-
Lipid Extraction: Lipids, including S1P and S1P-d7, are extracted from the sample matrix. A common method is a modified Bligh and Dyer extraction using a mixture of chloroform, methanol, and an acidic solution.[2]
-
Solvent Evaporation and Reconstitution: The organic solvent containing the extracted lipids is evaporated to dryness under a stream of nitrogen. The dried lipid extract is then reconstituted in a solvent compatible with the liquid chromatography system, such as a mixture of methanol and water.[2]
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate S1P and S1P-d7 from other sample components. A gradient elution with solvents such as water and methanol, often containing formic acid and ammonium formate, is employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.
-
Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ions of both S1P and S1P-d7 and then monitoring specific product ions after collision-induced dissociation.
-
S1P Transition: The precursor ion of S1P ([M+H]⁺, m/z 380.3) is selected and fragmented, and a characteristic product ion (e.g., m/z 264.3, corresponding to the sphingosine backbone after loss of the phosphate group and water) is monitored.
-
S1P-d7 Transition: The precursor ion of S1P-d7 ([M+H]⁺, m/z 387.3) is selected and fragmented, and the corresponding product ion (e.g., m/z 271.3) is monitored.
-
3.3. Data Analysis
The peak areas of the MRM transitions for both S1P and S1P-d7 are integrated. The concentration of S1P in the original sample is calculated by comparing the ratio of the peak area of S1P to the peak area of the known amount of S1P-d7 internal standard against a calibration curve prepared with known concentrations of S1P and a constant concentration of S1P-d7.
Visualization of Concepts
To further clarify the principles and workflows discussed, the following diagrams have been generated.
References
- 1. Sphingosine-1-Phosphate: Structure, Functions, and Role in Cancer - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride | MDPI [mdpi.com]
- 5. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Navigating the Sphere of Influence: A Technical Guide to Sphingosine-1-Phosphate-d7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Sphingosine-1-phosphate-d7 (S1P-d7). S1P is a critical bioactive signaling lipid involved in a multitude of physiological and pathological processes, making its accurate quantification essential for advancing research in areas such as immunology, oncology, and neurology. This guide provides a detailed overview of commercially available S1P-d7 suppliers, its technical specifications, a detailed experimental protocol for its use as an internal standard in mass spectrometry, and a thorough exploration of the intricate Sphingosine-1-phosphate signaling pathway.
Commercially Available this compound Suppliers
The procurement of high-quality internal standards is paramount for accurate and reproducible experimental results. This compound is available from several reputable suppliers who specialize in lipids and stable isotope-labeled compounds. The following table summarizes the key quantitative data for S1P-d7 offered by prominent commercial vendors.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Formula Weight | Storage |
| Cayman Chemical | 10008332 | ≥99% deuterated forms (d1-d7) | 2260670-15-1 | C₁₈H₃₁D₇NO₅P | 386.5 | -20°C |
| Avanti Polar Lipids | 860659 | >99% | 2260670-15-1 | C₁₈H₃₁D₇NO₅P | 386.515 | -20°C |
| MedChemExpress | HY-113498S | Not Specified | 2260670-15-1 | C₁₈H₃₁D₇NO₅P | 386.52 | -20°C |
Experimental Protocol: Quantification of Sphingosine-1-Phosphate using S1P-d7 by LC-MS/MS
The use of a stable isotope-labeled internal standard, such as S1P-d7, is the gold standard for the accurate quantification of endogenous S1P in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for precise correction and reliable quantification.
Materials and Reagents:
-
Biological sample (e.g., plasma, serum, cell lysate)
-
This compound (S1P-d7) internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Chloroform
-
Tris-buffered saline (TBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Methodology:
-
Sample Preparation (Protein Precipitation & Lipid Extraction):
-
To a 1.5 mL microcentrifuge tube, add 10 µL of the biological sample.
-
Add 55 µL of TBS to dilute the sample.
-
Add 200 µL of ice-cold methanol containing a known concentration of S1P-d7 internal standard (e.g., 30 nM).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
S1P: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
S1P-d7: Monitor the transition of the deuterated precursor ion (m/z) to its corresponding product ion (m/z).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous S1P and the S1P-d7 internal standard.
-
Calculate the ratio of the S1P peak area to the S1P-d7 peak area.
-
Generate a standard curve by plotting the peak area ratios of known concentrations of S1P standards versus their concentrations.
-
Determine the concentration of S1P in the biological samples by interpolating their peak area ratios from the standard curve.
-
The Sphingosine-1-Phosphate Signaling Pathway
Sphingosine-1-phosphate exerts its diverse biological effects primarily by binding to a family of five G protein-coupled receptors (GPCRs), termed S1P receptors 1 through 5 (S1PR1-5).[1][2][3] The expression of these receptors varies across different cell types, leading to cell-specific responses to S1P. The intracellular levels of S1P are tightly regulated by the balance between its synthesis by sphingosine kinases (SphK1 and SphK2) and its degradation by S1P lyase.[2]
Upon binding S1P, the S1P receptors couple to various heterotrimeric G proteins, initiating distinct downstream signaling cascades that regulate crucial cellular processes such as cell survival, proliferation, migration, and differentiation.[4][5]
This technical guide provides a foundational understanding of this compound and its application in research. For further details on specific applications and troubleshooting, consulting the technical documentation from the respective suppliers and relevant scientific literature is recommended.
References
A Deep Dive into Sphingosine-1-Phosphate: A Technical Guide to Endogenous S1P and its Deuterated Analog for Researchers
For Immediate Release
This technical guide provides an in-depth comparison of endogenous sphingosine-1-phosphate (S1P) and its deuterated counterpart, sphingosine-1-phosphate-d7 (S1P-d7). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical role of S1P-d7 as an internal standard in the precise quantification of endogenous S1P levels. This guide offers a comprehensive overview of their physicochemical properties, detailed experimental protocols for mass spectrometry-based analysis, and a visual representation of the S1P signaling pathway.
Core Principles: Understanding Endogenous S1P and the Role of S1P-d7
Endogenous sphingosine-1-phosphate is a bioactive signaling lipid that plays a crucial role in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and immune cell trafficking.[1][2] Its concentration in biological matrices is tightly regulated, and dysregulation is implicated in various diseases such as cancer, autoimmune disorders, and fibrosis.[1]
Given its low abundance and the complexity of biological samples, accurate quantification of S1P requires highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[3][4] To ensure the accuracy and reliability of LC-MS/MS data, a suitable internal standard is indispensable. This compound, a deuterated analog of S1P, is an ideal internal standard because it shares near-identical physicochemical properties with the endogenous analyte, including extraction recovery and ionization efficiency, but is distinguishable by its higher mass.[5][6] This allows for the correction of sample loss during preparation and variations in instrument response.
Physicochemical Properties: A Comparative Analysis
A clear understanding of the physicochemical characteristics of both S1P and S1P-d7 is fundamental for the development of robust analytical methods. The key difference lies in their molecular weight, which is the basis for their differentiation in mass spectrometry.
| Property | Endogenous Sphingosine-1-phosphate (S1P) | This compound (S1P-d7) |
| Molecular Formula | C₁₈H₃₈NO₅P | C₁₈H₃₁D₇NO₅P |
| Molecular Weight | 379.47 g/mol [7] | 386.5 g/mol [5] |
| CAS Number | 26993-30-6 | 2260670-15-1[5] |
| Physical State | Solid | Crystalline Solid[5] |
| Solubility | Practically insoluble in water[8] | Soluble in 0.3 M NaOH (4 mg/ml)[5] |
| pKa | The phosphate group has a pKa value influenced by its environment.[9] | Similar to endogenous S1P |
Experimental Protocol: Quantification of S1P using LC-MS/MS with S1P-d7 Internal Standard
This section provides a detailed methodology for the quantification of S1P in biological samples, such as plasma or serum, using LC-MS/MS with S1P-d7 as an internal standard.
Sample Preparation
-
Thawing and Aliquoting: Thaw biological samples on ice. Aliquot a small volume (e.g., 10-50 µL) of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of S1P-d7 solution in methanol to each sample. The concentration of the internal standard should be comparable to the expected endogenous S1P concentration.
-
Protein Precipitation and Lipid Extraction: Add ice-cold methanol (e.g., 200 µL) to precipitate proteins and extract lipids.[1] Vortex the mixture vigorously.
-
Incubation: Incubate the samples on ice for 20 minutes to enhance protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids and the internal standard to a new tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are representative LC-MS/MS conditions that may require optimization based on the specific instrumentation used.
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 μm)[10] |
| Mobile Phase A | Water with 0.1% formic acid[10] |
| Mobile Phase B | Methanol with 0.1% formic acid[10] |
| Flow Rate | 500 µL/min[10] |
| Gradient | A suitable gradient from a lower to a higher percentage of mobile phase B to elute S1P. |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters and Data Analysis
The mass spectrometer is operated in MRM mode to selectively detect and quantify S1P and S1P-d7.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sphingosine-1-phosphate (S1P) | 380.4 | 264.4 | 22[10] |
| This compound (S1P-d7) | 387.4 (calculated) | 271.4 (calculated) | Optimization required |
Note: The MRM transitions for S1P-d7 are calculated based on the addition of 7 daltons to the molecular weight of S1P. These transitions should be empirically optimized on the specific mass spectrometer being used. Some methods may use alternative internal standards like C17-S1P with different MRM transitions.[10][11]
Data Analysis: A calibration curve is generated by plotting the peak area ratio of S1P to S1P-d7 against a series of known S1P concentrations. The concentration of S1P in the unknown samples is then determined by interpolating their peak area ratios from this calibration curve.
Quantitative Performance Metrics
The use of S1P-d7 as an internal standard enables robust and reliable quantification of S1P. The following table summarizes typical performance characteristics of such methods.
| Performance Metric | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [10] |
| Lower Limit of Quantification (LLOQ) | 0.05 µM | [12] |
| Intra- and Inter-day Precision (CV%) | < 15% | [13] |
| Accuracy | 85-115% | [13] |
| Recovery | Consistent and corrected by internal standard | N/A |
Visualizing the Core Concepts
To further clarify the concepts discussed, the following diagrams illustrate the S1P signaling pathway and the general workflow for LC-MS/MS analysis.
Caption: The S1P signaling pathway, initiated by extracellular S1P binding to its receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 8. Human Metabolome Database: Showing metabocard for Sphingosine 1-phosphate (HMDB0000277) [hmdb.ca]
- 9. Sphingosine 1-Phosphate pKa and Binding Constants: Intramolecular and Intermolecular Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Sphingosine-1-Phosphate in Biological Matrices using S1P-d7 as an Internal Standard by LC-MS/MS
Introduction
Sphingosine-1-phosphate (S1P) is a crucial bioactive signaling lipid involved in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, cell proliferation, and survival.[1][2][3][4] S1P exerts its effects primarily by binding to a family of five high-affinity G protein-coupled receptors (S1PR1-5).[1][3][5] Given its central role in health and disease, the accurate and precise quantification of S1P in biological matrices like plasma and serum is essential for researchers, scientists, and drug development professionals.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for S1P quantification due to its high sensitivity and specificity.[4][6] A key challenge in LC-MS/MS analysis is overcoming variability introduced during sample preparation and potential matrix effects. The use of a stable isotope-labeled internal standard (IS), such as Sphingosine-1-phosphate-d7 (S1P-d7), is critical. S1P-d7 is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of S1P-d7 to each sample at the beginning of the extraction process, it co-elutes with S1P and experiences similar extraction inefficiencies and ionization suppression or enhancement, enabling reliable correction and accurate quantification.[4][7]
This document provides a detailed protocol for the quantification of S1P in human plasma/serum using S1P-d7 as an internal standard with LC-MS/MS.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
S1P is generated from sphingosine through phosphorylation by two isoenzymes, sphingosine kinase 1 and 2 (SphK1 and SphK2).[3] Once synthesized, S1P can be exported out of the cell to act on its receptors (S1PR1-5) in a paracrine or autocrine fashion, initiating downstream signaling through various G proteins (G_i_, G_q_, G_12/13_) to regulate diverse cellular functions.[1][5]
Experimental Protocols
Overall Experimental Workflow
The quantification of S1P involves sample collection, addition of the internal standard, protein precipitation and lipid extraction, followed by LC-MS/MS analysis and data processing.
Materials and Reagents
-
D-erythro-Sphingosine-1-phosphate (S1P)
-
This compound (S1P-d7)
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
LC-MS Grade Formic Acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
Preparation of Standards and Internal Standard Solution
-
S1P Stock Solution (1 mg/mL): Prepare in methanol.
-
Working Calibration Standards: Serially dilute the S1P stock solution in a surrogate matrix (e.g., 4% BSA in phosphate-buffered saline) to create calibration standards ranging from approximately 10 to 1000 ng/mL.[8][9]
-
Internal Standard (IS) Working Solution: Prepare a solution of S1P-d7 in methanol at a concentration of approximately 25-50 ng/mL. The optimal concentration should be determined during method development.[9]
Sample Preparation (Protein Precipitation)
This protocol is suitable for S1P extraction from plasma or serum.[4][9]
-
Pipette 20 µL of the biological sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[9]
-
Add 200 µL of the S1P-d7 internal standard working solution (in methanol) to each tube.[9]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to precipitate proteins.[4][9]
-
Incubate the samples on ice or at 4°C for 20 minutes to enhance protein precipitation.[4]
-
Centrifuge the samples at 12,000 - 17,000 x g for 10 minutes at 4°C.[4][9]
-
Carefully transfer the clear supernatant to a new autosampler vial for LC-MS/MS analysis.[4]
LC-MS/MS Method and Data
The following tables provide typical parameters for the LC-MS/MS analysis. These should be optimized for the specific instrumentation being used.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting |
|---|---|
| Liquid Chromatography | |
| HPLC System | Agilent 1260 series or equivalent[7] |
| Column | C18 reverse-phase, e.g., Agilent Eclipse Plus C18, 2.1 x 50 mm, 5 µm[9] |
| Mobile Phase A | Water with 0.1% Formic Acid[9] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[9] |
| Flow Rate | 0.4 - 0.5 mL/min[7][9] |
| Column Temperature | 60 °C[7] |
| Injection Volume | 1 - 5 µL |
| Gradient | Start at 50% B, ramp to 100% B, hold, then re-equilibrate. Total run time ~4-10 min.[7][9] |
| Mass Spectrometry | |
| MS System | Triple Quadrupole (QqQ) or Q-Tof Mass Spectrometer[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (S1P) | m/z 380.4 → 264.4 |
| MRM Transition (S1P-d7) | m/z 387.4 → 271.4 (or 387.4 → 264.4) |
| Collision Energy | Optimization required, typically 15-30 eV |
| Dwell Time | ~100 ms |
Note: The precursor ion for S1P is [M+H]⁺. The m/z 264.4 fragment corresponds to the neutral loss of the phosphate group and water. The exact MRM transitions for S1P-d7 may vary based on the position of the deuterium labels and should be optimized empirically.
Table 2: Typical Method Validation Performance
| Parameter | Typical Value/Range |
|---|---|
| Linearity Range | 0.05 - 2.0 µM (approx. 20 - 760 ng/mL)[7] |
| Correlation Coefficient (r²) | > 0.999[8] |
| Lower Limit of Quantification (LLOQ) | 0.05 µM (approx. 20 ng/mL)[7][8] |
| Accuracy | 85 - 115% (90 - 110% at LLOQ)[7][9] |
| Precision (CV%) | < 15% (< 20% at LLOQ)[7][9] |
| Extraction Recovery | 80 - 98%[8] |
| Matrix Effect | Minimal when corrected with S1P-d7 |
| Sample Stability | Stable for at least 24 hours in autosampler[7] |
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the quantification of Sphingosine-1-phosphate in biological fluids. The protocol employs a simple protein precipitation step for sample preparation and utilizes a deuterated internal standard, S1P-d7, to ensure high accuracy and precision by correcting for sample processing variability and matrix effects. The described method is highly sensitive, specific, and suitable for high-throughput analysis, making it a valuable tool for researchers investigating the role of the S1P signaling axis in various disease states and for professionals in drug development targeting this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry [mdpi.com]
- 8. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sphingosine-1-Phosphate (S1P) Quantification using S1P-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid involved in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cell proliferation and survival.[1][2][3] Dysregulation of S1P signaling is implicated in various diseases such as autoimmune disorders, cancer, and fibrosis. Accurate quantification of S1P in biological matrices is therefore crucial for both basic research and the development of novel therapeutics targeting the S1P pathway.
This document provides a detailed protocol for the quantification of S1P in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Sphingosine-1-phosphate-d7 (S1P-d7).[4][5] LC-MS/MS offers high sensitivity and specificity, making it the gold standard for lipid mediator quantification.[6][7]
S1P Signaling Pathway
S1P exerts its biological effects primarily through a family of five G protein-coupled receptors (GPCRs), termed S1PR1-5.[1][3][8] The binding of S1P to these receptors initiates downstream signaling cascades that regulate diverse cellular responses. The concentration gradient of S1P between tissues and circulatory fluids is critical for processes like lymphocyte trafficking.[2]
Experimental Protocol: Quantification of S1P by LC-MS/MS
This protocol outlines the procedure for extracting S1P from plasma and quantifying it using an LC-MS/MS system.
Materials and Reagents
-
Sphingosine-1-phosphate (S1P) standard (Avanti Polar Lipids)
-
This compound (S1P-d7) internal standard (Avanti Polar Lipids)[4]
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes (1.5 mL)
-
Glass centrifuge vials
-
Autosampler vials with inserts
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., AB Sciex QTrap or similar)[6]
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm)[9]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Experimental Workflow
Detailed Methodologies
1. Standard Curve and Quality Control (QC) Preparation
-
Prepare stock solutions of S1P and S1P-d7 in methanol.
-
Prepare a series of calibration standards by diluting the S1P stock solution in a surrogate matrix (e.g., 4% BSA in PBS) to achieve a concentration range of 0.05 to 2.0 µM.[10]
-
Prepare QC samples at low, medium, and high concentrations within the calibration range in the same surrogate matrix.
2. Sample Preparation and Lipid Extraction
This protocol is optimized for plasma samples. For other biological matrices like tissue homogenates, adjustments may be necessary.[11]
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.[12]
-
Add a known amount of S1P-d7 internal standard solution (e.g., 10 µL of a 10 µM solution).[11]
-
For protein precipitation, add 200 µL of ice-cold methanol.[9][13]
-
Vortex the mixture vigorously for 1 minute.[9]
-
Incubate on ice for 20 minutes to facilitate protein precipitation.[13]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9][14]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[11][12]
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., methanol:water with 0.1% formic acid).[11][12]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following are general parameters that should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 2.1 mm x 50 mm, 5 µm[9] |
| Mobile Phase A | Water with 0.1% Formic Acid[9][12] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[9][12] |
| Flow Rate | 0.3 - 0.5 mL/min[9][11] |
| Gradient | Optimized for separation of S1P and S1P-d7 |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C[14] |
Table 2: Mass Spectrometry Parameters (Positive Ion Mode)
| Parameter | S1P | S1P-d7 |
| Precursor Ion (m/z) | 380.4 | 387.3 |
| Product Ion (m/z) | 264.4 | 271.3 |
| Collision Energy (V) | Optimized for instrument | Optimized for instrument |
| Ionization Mode | Electrospray Ionization (ESI), Positive[14] | Electrospray Ionization (ESI), Positive |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ion corresponds to the loss of the phosphate group and water.[12]
Data Analysis and Quantification
-
Integrate the peak areas for S1P and the internal standard (S1P-d7).
-
Calculate the peak area ratio of S1P to S1P-d7.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the S1P standards. A linear regression with 1/x weighting is commonly used.[10]
-
Determine the concentration of S1P in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table provides an example of expected quantitative results for S1P levels in human plasma, which can vary depending on the population and sample handling.[15]
Table 3: Typical S1P Concentrations in Human Plasma
| Sample Type | S1P Concentration Range (µM) | Reference |
| Human Plasma | 0.5 - 1.5 | [10] |
| Human Serum | 1.0 - 2.5 (higher due to platelet activation) | [15] |
Table 4: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
| Accuracy | Within ±15% of nominal value |
| Precision (CV%) | < 15% |
| Recovery | 80 - 120% |
Conclusion
The described LC-MS/MS method using S1P-d7 as an internal standard provides a robust, sensitive, and specific approach for the accurate quantification of S1P in biological samples. This protocol serves as a comprehensive guide for researchers and scientists in academic and industrial settings, enabling reliable measurement of this critical lipid mediator to advance our understanding of its role in health and disease and to support the development of S1P-targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry [mdpi.com]
- 11. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 12. Plasma S1P and Sphingosine are not Different Prior to Pre-Eclampsia in Women at High Risk of Developing the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sphingosine-1-Phosphate (S1P) Analysis Using Sphingosine-1-phosphate-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cell proliferation and survival.[1][2][3] Its levels are tightly controlled by the balance between its synthesis by sphingosine kinases (SphKs) and its degradation. Given its involvement in diseases such as cancer, autoimmune disorders, and fibrosis, the accurate quantification of S1P in biological matrices is of significant interest in both basic research and drug development.[4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the sensitive and specific quantification of S1P.[3][4][5][6] The use of a stable isotope-labeled internal standard, such as Sphingosine-1-phosphate-d7 (S1P-d7), is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[5]
These application notes provide a detailed protocol for the extraction and quantification of S1P from human plasma and serum using S1P-d7 as an internal standard, followed by LC-MS/MS analysis.
S1P Signaling Pathway
The S1P signaling pathway is initiated by the phosphorylation of sphingosine to S1P by sphingosine kinases (SphK1 and SphK2). S1P can then act intracellularly or be transported out of the cell to activate five specific G protein-coupled receptors (S1PR1-5) on the cell surface.[1][7] This "inside-out" signaling triggers downstream pathways, such as PLC, AKT, ERK, and JNK, which in turn modulate a variety of cellular responses.[1][7]
Experimental Workflow
The overall experimental workflow for the quantification of S1P involves sample collection, the addition of the S1P-d7 internal standard, protein precipitation, and subsequent analysis by LC-MS/MS.
Detailed Experimental Protocol
This protocol is adapted from established methods for S1P quantification in human plasma and serum.[5][8]
1. Materials and Reagents
-
Human plasma or serum samples
-
Sphingosine-1-phosphate (S1P) analytical standard
-
This compound (S1P-d7) internal standard
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Bovine Serum Albumin (BSA) for preparation of calibration standards
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials
2. Preparation of Standards and Internal Standard Solution
-
S1P Stock Solution: Prepare a 1 mg/mL stock solution of S1P in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the S1P stock solution into a surrogate matrix, such as 4% BSA, to achieve a concentration range of 0.05 to 2 µM.[5]
-
Internal Standard (IS) Working Solution: Prepare a working solution of S1P-d7 in methanol at a concentration of 30 nM.[5] This solution will also serve as the protein precipitation solution.
3. Sample Preparation
-
Thaw plasma or serum samples at room temperature.
-
For each sample, calibration standard, and quality control (QC) sample, pipette 10 µL into a 1.5 mL microcentrifuge tube.[5]
-
Add 200 µL of the ice-cold S1P-d7 internal standard working solution (30 nM in methanol) to each tube.[4][5]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to precipitate proteins.[8]
-
Incubate the samples on ice for 20 minutes to enhance protein precipitation.[4][5]
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.[8]
-
Carefully transfer 150 µL of the clear supernatant to an LC-MS vial for analysis.[5]
4. LC-MS/MS Analysis
-
LC System: An Agilent 1260 series HPLC system or equivalent.[5]
-
Mass Spectrometer: An Agilent 6530 Q-Tof mass spectrometer or a triple quadrupole mass spectrometer.[5]
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Methanol with 0.1% formic acid.[8]
-
Gradient: A suitable gradient should be optimized to ensure good separation of S1P from other matrix components. A representative gradient is as follows:
-
0-1 min: 30% B
-
1-5 min: Linear gradient to 100% B
-
5-7 min: Hold at 100% B
-
7.1-10 min: Re-equilibrate at 30% B
-
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for S1P and S1P-d7 should be optimized on the specific mass spectrometer being used.
Data Presentation
The following tables summarize typical quantitative data for S1P analysis using a deuterated internal standard and LC-MS/MS.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µM) | Correlation Coefficient (r²) |
| S1P | 0.05 - 2.0 | > 0.999 |
Data adapted from a study using d7-S1P as an internal standard.[5]
Table 2: Method Precision and Accuracy
| QC Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.15 | < 10 | < 12 | 95 - 105 |
| Medium | 0.44 | < 10 | < 12 | 95 - 105 |
| High | 1.33 | < 10 | < 12 | 95 - 105 |
Representative data based on FDA guidelines for bioanalytical method validation.[9] Values are typical for this type of assay.[5]
Table 3: Limit of Quantification (LOQ)
| Analyte | Lower Limit of Quantification (LOQ) (µM) |
| S1P | 0.05 |
The LOQ is defined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[5]
Conclusion
The protocol described in these application notes provides a robust and reliable method for the quantification of S1P in human plasma and serum. The use of this compound as an internal standard is crucial for achieving the high levels of accuracy and precision required for both research and clinical applications. This methodology is a valuable tool for investigating the role of the S1P signaling pathway in health and disease and for the development of novel therapeutics targeting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Sphingosine-1-Phosphate (S1P) in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and vascular barrier function.[1][2][3] Its role in diseases such as multiple sclerosis, cancer, and fibrosis has made it a key target for therapeutic development.[2][3][4] Accurate and precise quantification of S1P in biological matrices like human plasma is essential for both clinical diagnostics and pharmacological research.
This application note details a robust and sensitive method for the quantification of S1P in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Sphingosine-1-phosphate-d7 (S1P-d7), to ensure high accuracy and correct for variations during sample preparation and analysis.[5][6]
S1P Signaling Pathway Overview
S1P exerts its biological effects by acting as a ligand for a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5.[1][2] The binding of S1P to these receptors initiates downstream signaling cascades that regulate diverse cellular responses.[1][7] The intracellular concentration of S1P is tightly controlled by the balance between its synthesis by sphingosine kinases (SphK1 and SphK2) and its degradation.[2][3] This intricate signaling network underscores the importance of precise S1P measurement.
Caption: Simplified S1P signaling pathway.
Principle of the Method
This method is based on the principle of stable isotope dilution analysis. A known amount of this compound (S1P-d7), which is chemically identical to S1P but has a higher mass due to the deuterium atoms, is added to the plasma sample at the beginning of the extraction process.[5][6] S1P-d7 serves as an internal standard (IS) and co-elutes with the endogenous S1P during liquid chromatography. By comparing the peak area ratio of the analyte (S1P) to the internal standard (S1P-d7) in the mass spectrometer, the concentration of S1P in the original sample can be accurately calculated. This approach effectively compensates for any analyte loss during sample preparation and corrects for matrix effects that can cause ion suppression or enhancement.[8]
Experimental Protocol
Materials and Reagents
-
Sphingosine-1-phosphate (S1P) standard (Avanti Polar Lipids, Inc.)
-
This compound (S1P-d7) (Avanti Polar Lipids, Inc. or Cayman Chemical)[5][9]
-
HPLC-grade methanol, acetonitrile, and water (Thermo Fisher Scientific)[4]
-
Formic acid (Thermo Fisher Scientific)[4]
-
Bovine Serum Albumin (BSA), fatty acid-free (Sigma-Aldrich)
-
Human plasma (collected in K2-EDTA tubes)
-
Microcentrifuge tubes and autosampler vials
Sample Preparation and S1P Extraction
Proper sample handling is critical as S1P levels can be artificially elevated by platelet activation during blood coagulation.[8][10] Therefore, plasma is the preferred matrix over serum.
The extraction is typically performed via protein precipitation, which is a simple and effective method for removing the bulk of plasma proteins.[4][8][11]
Caption: S1P extraction workflow from human plasma.
Detailed Steps:
-
Thaw human plasma samples, calibration standards, and quality control (QC) samples at room temperature.[4]
-
To a 1.5 mL microcentrifuge tube, add 20 µL of plasma sample.[4]
-
Add 200 µL of ice-cold methanol containing the internal standard, S1P-d7 (e.g., at a final concentration of 20-25 ng/mL).[4][8] This solution serves to precipitate proteins and introduce the IS in a single step.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[4]
-
Centrifuge the tubes at high speed (e.g., 12,000 - 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4][8]
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
Inject an aliquot (e.g., 1-5 µL) into the LC-MS/MS system.[4][8]
Preparation of Standards and Calibration Curve
-
Stock Solutions: Prepare 1 mg/mL stock solutions of S1P and S1P-d7 in a solvent like methanol.[8] These should be stored at -20°C or -80°C.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the S1P working solution into a surrogate matrix, such as 4% fatty acid-free BSA or charcoal-stripped plasma, to mimic the biological matrix.[4][12] A typical calibration range is 25-600 ng/mL (approximately 0.05 to 2 µM).[4][12][13]
Instrumental Analysis: LC-MS/MS Conditions
Analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography (LC) Parameters
A C18 reversed-phase column is typically used for separation.[4][11]
| Parameter | Typical Condition |
| Column | C18 reversed-phase (e.g., Agilent Eclipse Plus C18, 2.1 x 50 mm, 5 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[4][14] |
| Flow Rate | 0.3 - 0.5 mL/min[4][14] |
| Column Temp. | 40 °C[14] |
| Gradient | A gradient from lower to higher organic phase (e.g., 30% to 100% B) is used to elute the analytes.[14] |
| Injection Volume | 1 - 5 µL[4][8] |
Mass Spectrometry (MS/MS) Parameters
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | S1P (Analyte) | S1P-d7 (Internal Standard) |
| Precursor Ion (Q1 m/z) | 380.3 | 387.3 |
| Product Ion (Q3 m/z) | 264.3 | 271.3 |
| Dwell Time (ms) | 100[4] | 100 |
| Collision Energy (V) | ~22[4] | ~23 |
| Declustering Pot. (V) | ~74[4] | ~74 |
Note: MS parameters such as collision energy and declustering potential should be optimized for the specific instrument used.
Data Analysis and Quantitative Summary
The concentration of S1P in the plasma samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of S1P to S1P-d7 against the known concentrations of the prepared calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x²) is typically applied.
Caption: Logical relationship for S1P quantification.
Method Validation Summary
A summary of typical method performance parameters is presented below. The method demonstrates excellent linearity, precision, and accuracy, complying with FDA acceptance criteria for bioanalytical method validation.[4]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999[4] |
| Calibration Range | 25 - 600 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL (or 0.05 µM)[4][12][13] |
| Intra- & Inter-day Precision (%RSD) | < 10%[4] |
| Intra- & Inter-day Accuracy (%Bias) | Within ±10%[4] |
| Extraction Recovery | 80% - 98%[4] |
| Sample Stability | Stable for at least 24 hours at room temperature post-extraction.[12][13] |
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a rapid, sensitive, specific, and reliable means for quantifying S1P in human plasma.[4][8] The simple protein precipitation extraction protocol and robust analytical performance make it highly suitable for high-throughput analysis in clinical research and drug development settings.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 4. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 14. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]
Application Notes and Protocols for Sphingosine-1-Phosphate-d7 in In Vivo Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a critical role in a myriad of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking. Dysregulation of S1P signaling is implicated in various pathological conditions such as autoimmune diseases, cancer, and fibrosis. Sphingosine-1-phosphate-d7 (S1P-d7) is a stable isotope-labeled analog of S1P, in which seven hydrogen atoms on the terminal end of the acyl chain have been replaced with deuterium. This isotopic labeling renders S1P-d7 distinguishable from its endogenous counterpart by mass spectrometry, making it an invaluable tool for in vivo metabolic labeling studies.
By introducing S1P-d7 into a biological system, researchers can trace its uptake, distribution, and metabolic conversion into other sphingolipid species. This allows for the detailed investigation of sphingolipid metabolism and signaling pathways in a physiologically relevant context. These application notes provide a comprehensive overview and detailed protocols for the use of S1P-d7 in in vivo metabolic labeling studies.
S1P Signaling Pathway
Sphingosine-1-phosphate exerts its biological effects primarily through a family of five G protein-coupled receptors, S1P1-5. The binding of S1P to these receptors initiates a cascade of downstream signaling events that are cell-type and receptor-subtype specific. The major signaling pathways are depicted in the diagram below.
Caption: S1P Signaling Pathways.
Experimental Workflow for In Vivo Metabolic Labeling with S1P-d7
A typical workflow for an in vivo metabolic labeling study using S1P-d7 involves several key steps, from the preparation and administration of the labeled compound to the analysis of tissues and interpretation of data.
Caption: Experimental Workflow.
Data Presentation: Quantitative Analysis of S1P-d7 and its Metabolites
Following in vivo administration, S1P-d7 and its downstream metabolites can be quantified in various tissues and plasma at different time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data can be summarized in tables to facilitate comparison across tissues and over time.
Table 1: Hypothetical Distribution of S1P-d7 in Mouse Tissues and Plasma at 12 Hours Post-Administration (ng/g tissue or ng/mL plasma)
| Tissue/Fluid | S1P-d7 Concentration |
| Plasma | 850.5 |
| Liver | 450.2 |
| Kidney | 320.8 |
| Spleen | 280.4 |
| Lung | 210.1 |
| Heart | 150.6 |
| Brain | 25.3 |
Table 2: Hypothetical Metabolic Conversion of S1P-d7 to Downstream Sphingolipids in Mouse Liver Over Time (pmol/mg protein)
| Time Point | S1P-d7 | Sphingosine-d7 | Ceramide-d7 (d18:1/16:0) | Sphingomyelin-d7 (d18:1/16:0) |
| 1 hour | 350.2 | 45.1 | 15.3 | 5.2 |
| 6 hours | 180.5 | 90.8 | 55.6 | 20.7 |
| 24 hours | 50.1 | 150.3 | 120.9 | 65.4 |
| 48 hours | 10.7 | 80.6 | 95.2 | 80.1 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental conditions.
Experimental Protocols
Formulation of S1P-d7 for In Vivo Administration
Materials:
-
This compound (S1P-d7) powder
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, pyrogen-free water
-
Sonicator
Protocol:
-
Prepare a 10 mg/mL stock solution of fatty acid-free BSA in sterile PBS.
-
Weigh the desired amount of S1P-d7 powder in a sterile microcentrifuge tube.
-
To prepare a 1 mg/mL S1P-d7 solution, add the appropriate volume of the 10 mg/mL BSA solution to the S1P-d7 powder to achieve a 10:1 BSA to S1P-d7 weight ratio. This facilitates the solubilization of the lipid.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Sonicate the solution in a bath sonicator for 15-30 minutes at 37°C to ensure complete complex formation between S1P-d7 and BSA. The solution should become clear.
-
Sterile filter the final solution through a 0.22 µm syringe filter before administration.
-
Store the formulated S1P-d7 solution at 4°C for short-term use (up to one week) or at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
In Vivo Administration of S1P-d7 to Mice
Animal Model:
-
8-10 week old C57BL/6 mice (or other appropriate strain)
Administration Routes:
-
Intravenous (i.v.) injection: via the tail vein. This route provides rapid systemic distribution.
-
Intraperitoneal (i.p.) injection: a common and less technically demanding route for systemic administration.
-
Oral gavage: for studies investigating intestinal absorption and metabolism.
Dosage:
-
A typical starting dose for intravenous or intraperitoneal administration is in the range of 0.1 to 1 mg/kg body weight. The optimal dose should be determined empirically for each specific study.
Protocol (Intravenous Injection):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 29G or 30G insulin syringe, slowly inject the formulated S1P-d7 solution (typically 100-200 µL) into one of the lateral tail veins.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Tissue and Plasma Collection
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heparinized tubes for blood collection
-
Surgical tools
-
Liquid nitrogen
-
PBS, ice-cold
Protocol:
-
At the desired time points post-administration, anesthetize the mouse.
-
Perform cardiac puncture to collect blood into heparinized tubes.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store at -80°C.
-
Perfuse the mouse with ice-cold PBS to remove blood from the organs.
-
Dissect the desired tissues (e.g., liver, kidney, spleen, lung, heart, brain), rinse with ice-cold PBS, blot dry, and snap-freeze in liquid nitrogen.
-
Store the tissue samples at -80°C until lipid extraction.
Lipid Extraction from Tissues and Plasma
Materials:
-
Tissue homogenizer
-
Chloroform
-
Methanol
-
Water (LC-MS grade)
-
Internal standards (e.g., C17-S1P, C17-sphingosine, C17-ceramide)
Protocol (Modified Folch Extraction):
-
Weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold PBS. For plasma, use 50-100 µL.
-
Transfer the homogenate or plasma to a glass tube with a Teflon-lined cap.
-
Add an internal standard cocktail to each sample to correct for extraction efficiency.
-
Add 2 mL of chloroform and 1 mL of methanol to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/chloroform 9:1 v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis for S1P-d7 and its Metabolites
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate
-
Mobile Phase B: Methanol/acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
S1P-d7: Precursor ion (m/z) -> Product ion (m/z)
-
Sphingosine-d7: Precursor ion (m/z) -> Product ion (m/z)
-
Ceramide-d7 species: Precursor ion (m/z) -> Product ion (m/z)
-
Endogenous counterparts and internal standards will have their specific MRM transitions.
-
Data Analysis:
-
Quantify the peak areas of S1P-d7 and its labeled metabolites, as well as the corresponding internal standards.
-
Generate calibration curves using standards of known concentrations to determine the absolute or relative amounts of each analyte in the samples.
-
Normalize the data to tissue weight or protein concentration.
Conclusion
This compound is a powerful tool for elucidating the complex dynamics of sphingolipid metabolism and signaling in vivo. The protocols and guidelines presented in these application notes provide a framework for designing and executing robust metabolic labeling studies. By carefully tracing the metabolic fate of S1P-d7, researchers can gain valuable insights into the physiological and pathophysiological roles of sphingolipids, paving the way for the development of novel therapeutic strategies targeting this important class of signaling molecules.
Application Note: Quantification of Sphingosine-1-Phosphate using a Deuterated Internal Standard (S1P-d7) and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate (S1P) is a crucial bioactive sphingolipid metabolite that acts as a signaling molecule in a multitude of physiological and pathophysiological processes, including immune cell trafficking, angiogenesis, cancer progression, and inflammation.[1][2] It exerts its effects both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[2][3] Given its low abundance and critical biological roles, accurate quantification of S1P in various biological matrices (e.g., plasma, serum, cells, tissues) is essential for research and clinical applications.[4][5]
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the preferred method for S1P quantification due to its high sensitivity and specificity.[6] The stable isotope dilution technique, which employs a deuterated internal standard like Sphingosine-1-phosphate-d7 (S1P-d7), is the gold standard for accurate quantification.[7][8] S1P-d7 is chemically identical to endogenous S1P but has a different mass, allowing it to be distinguished by the mass spectrometer.[9] By spiking samples with a known amount of S1P-d7 at the beginning of sample preparation, it co-elutes with the analyte and corrects for variations in sample extraction, matrix effects, and instrument response, thereby ensuring high precision and accuracy.[8][10]
This document provides a detailed protocol for creating a standard curve using S1P-d7 and quantifying S1P in biological samples via LC-MS/MS.
S1P Signaling Pathway
Sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[1] Extracellular S1P binds to one of five S1P receptors (S1PR1-5), which couple to various heterotrimeric G proteins (Gαi, Gαq, Gα12/13) to initiate downstream signaling cascades that regulate cell survival, migration, and proliferation.[11][12]
Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling cascade.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the preparation of stock solutions for S1P and the internal standard (S1P-d7), followed by the serial dilution to create calibration curve standards.
1.1 Materials and Reagents
-
Sphingosine-1-phosphate (S1P)
-
This compound (S1P-d7)[13]
-
Methanol (LC-MS Grade)[8]
-
Dimethyl sulfoxide (DMSO)
-
Fatty acid-free bovine serum albumin (BSA)[10]
-
Phosphate-buffered saline (PBS)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Calibrated pipettes
1.2 Preparation of Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 1 mg of S1P and S1P-d7 into separate glass vials.
-
Dissolve the powder in a solvent mixture such as DMSO or methanol to achieve a final concentration of 1 mg/mL.[14][15]
-
Vortex thoroughly until fully dissolved.
-
Store stock solutions in glass vials at -20°C. These are stable for several months.[15]
1.3 Preparation of Internal Standard (IS) Working Solution
-
Dilute the S1P-d7 stock solution with methanol to a final concentration suitable for spiking into samples and standards (e.g., 30 nM).[10] This solution will be used for protein precipitation.
1.4 Preparation of Calibration Curve Standards
-
Prepare a surrogate matrix, typically 4% fatty acid-free BSA in PBS, to mimic the protein content of plasma samples.[10]
-
Serially dilute the S1P stock solution with the surrogate matrix to prepare a series of calibration standards. The concentration range should encompass the expected physiological levels of S1P in the samples being tested.[8][10][14]
Data Presentation: Standard Curve Concentrations
| Standard Level | Concentration (ng/mL) | Concentration (µM) |
| 1 (LLOQ) | 25 | ~0.065 |
| 2 | 50 | ~0.13 |
| 3 | 100 | ~0.26 |
| 4 | 200 | ~0.52 |
| 5 | 400 | ~1.05 |
| 6 (ULOQ) | 600 | ~1.57 |
| Note: This is an example range. The optimal range may vary based on instrument sensitivity and sample type.[14] |
Protocol 2: Sample Preparation (Plasma/Serum)
This protocol describes a simple and robust protein precipitation method for extracting S1P from plasma or serum samples.
2.1 Procedure
-
Thaw frozen plasma/serum samples and calibration standards on ice.
-
Vortex samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 20 µL of the sample (or standard or blank).[14]
-
Add 200 µL of the internal standard (S1P-d7) working solution in methanol to each tube.[14] This step precipitates proteins and adds the IS simultaneously.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[14]
Workflow for S1P Quantification
The overall workflow involves preparing standards and samples, spiking with the internal standard, performing protein precipitation, and analyzing the resulting extract by LC-MS/MS.
Caption: Standard experimental workflow for S1P quantification.
Protocol 3: LC-MS/MS Analysis
This section provides typical parameters for the analysis of S1P and S1P-d7. These may need to be optimized for the specific instrumentation used.
3.1 Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column is commonly used.[8]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: A step or linear gradient is employed to separate S1P from other sample components.[6]
-
Flow Rate: ~0.25 - 0.4 mL/min
-
Injection Volume: 1-10 µL[14]
-
Column Temperature: 40°C[16]
3.2 Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[17]
-
MRM Transitions: The precursor ions ([M+H]+) are selected in the first quadrupole, fragmented, and specific product ions are monitored in the third quadrupole.
Data Presentation: Typical LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| S1P | 380.4 | 264.4 | Corresponds to [M+H-H2O-PO3H2]+ |
| S1P-d7 | 387.4 | 271.4 | Deuterated equivalent fragment |
| Note: The exact m/z values may vary slightly. It is critical to optimize these transitions on the specific mass spectrometer being used. The transition for S1P is m/z 380 -> 264.[17] |
3.3 Data Analysis
-
Integrate the peak areas for both the S1P and S1P-d7 MRM transitions.
-
Calculate the ratio of the S1P peak area to the S1P-d7 peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the S1P standards.
-
Use a linear regression model (typically with 1/x or 1/x² weighting) to fit the curve.
-
Determine the concentration of S1P in the unknown samples by interpolating their peak area ratios from the standard curve.
References
- 1. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Accurate quantification of sphingosine-1-phosphate in normal and Fabry disease plasma, cells and tissues by LC-MS/MS with (13)C-encoded natural S1P as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]
- 6. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchmap.jp [researchmap.jp]
- 17. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
Application Note: Quantitative Analysis of Sphingosine-1-Phosphate in Clinical Research Samples Using S1P-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a multitude of physiological and pathophysiological processes, including immune cell trafficking, vascular development, cell proliferation, and apoptosis.[1][2][3] Its role in diseases such as cancer, multiple sclerosis, and inflammatory conditions has made it a significant target for therapeutic intervention and a key biomarker in clinical research.[1][4][5]
Accurate and reliable quantification of S1P in biological matrices like plasma and serum is essential for understanding its role in disease and for the development of S1P-modulating therapies.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.[6][8][9] The use of a stable isotope-labeled internal standard is crucial to correct for sample extraction inefficiency and instrumentation variability.[10] Sphingosine-1-phosphate-d7 (S1P-d7), a deuterated analog of S1P, is an ideal internal standard for this purpose, as it shares near-identical physicochemical properties with the endogenous analyte, ensuring accurate quantification.[11][12]
This document provides detailed application notes and protocols for the robust quantification of S1P in clinical research samples using S1P-d7 and LC-MS/MS.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
S1P is generated within cells from the phosphorylation of sphingosine, a reaction catalyzed by sphingosine kinases (SphK1 and SphK2).[1][2] Once synthesized, S1P can act as an intracellular second messenger or be exported from the cell.[13] Extracellular S1P binds to and activates a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[1][14] This receptor engagement triggers various downstream signaling cascades that regulate critical cellular functions.[4][15] The therapeutic modulation of this pathway is an active area of drug development.[4][14]
Principle of Analysis
The quantitative analysis of S1P is based on the principle of stable isotope dilution using LC-MS/MS. A known concentration of S1P-d7 is spiked into the biological sample (e.g., plasma, serum) at the beginning of the sample preparation process.[16][17][18] S1P-d7 serves as the internal standard (IS). Because S1P-d7 is chemically identical to endogenous S1P, except for a slight mass difference due to the deuterium atoms, it behaves identically during extraction, chromatography, and ionization.[10]
In the mass spectrometer, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (S1P) and the internal standard (S1P-d7) using Multiple Reaction Monitoring (MRM).[16][19] The ratio of the peak area of the endogenous S1P to the peak area of the S1P-d7 IS is then used to calculate the concentration of S1P in the original sample by referencing a calibration curve prepared with known concentrations of S1P and a fixed concentration of S1P-d7.[7]
Experimental Workflow
The overall workflow for the quantification of S1P in clinical samples is a multi-step process that requires careful execution to ensure accuracy and reproducibility. The key stages include sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
References
- 1. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate signaling and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor therapies: Advances in clinical trials for CNS-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate as an indicator for deciding the use of adjuvant corticosteroids therapy in community-acquired pneumonia (sphingosine-1-phosphate and pneumonia trial): Study protocol for a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchmap.jp [researchmap.jp]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ovid.com [ovid.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry [mdpi.com]
- 19. Determinants of Serum- and Plasma Sphingosine-1-Phosphate Concentrations in a Healthy Study Group - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal with Sphingosine-1-phosphate-d7 in LC-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges with low signal intensity for Sphingosine-1-phosphate-d7 (S1P-d7) in your Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My S1P-d7 internal standard signal is weak or completely absent. What are the initial troubleshooting steps?
A weak or absent signal for your internal standard is a critical issue that needs to be addressed before proceeding with sample analysis. A systematic approach to troubleshooting can help pinpoint the root cause.
Initial Checks:
-
Verify Instrument Performance: Before investigating sample-specific issues, ensure your LC-MS system is performing optimally. Inject a neat standard solution of S1P-d7 at a known concentration to confirm that the instrument is tuned and calibrated correctly.[1] This will help differentiate between an instrument problem and a problem with your sample preparation or methodology.
-
Check Standard Solution Integrity: S1P and its deuterated analogs can be unstable, especially when stored in pure methanol.[2] Ensure that your S1P-d7 stock and working solutions are fresh and have been stored properly at -20°C.[2][3][4] Consider preparing fresh dilutions from a reliable stock.
-
Confirm LC-MS Method Parameters: Double-check that the correct LC-MS method, including the specific multiple reaction monitoring (MRM) transition for S1P-d7, has been loaded and is active.
A logical troubleshooting workflow for a poor S1P-d7 signal is outlined below:
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Sphingosine-1-phosphate-d7 (S1P-d7) as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Sphingosine-1-phosphate-d7 (S1P-d7) as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound (S1P-d7) as an internal standard?
A1: this compound (S1P-d7) is a deuterated analog of the endogenous bioactive lipid, Sphingosine-1-phosphate (S1P). It is used as an internal standard (IS) in quantitative mass spectrometry (LC-MS/MS) to correct for variability in sample preparation and instrument response. Since S1P-d7 is chemically almost identical to S1P, it behaves similarly during extraction, chromatography, and ionization, but its difference in mass allows it to be distinguished by the mass spectrometer.
Q2: What is a typical starting concentration for S1P-d7 as an internal standard?
A2: A common starting concentration for S1P-d7 in the protein precipitation solution (e.g., methanol) is around 30 nM.[1] However, the optimal concentration is dependent on the specific matrix (e.g., plasma, serum, cell lysates), the expected concentration of endogenous S1P, and the sensitivity of the LC-MS/MS instrument.
Q3: How do I prepare my samples when using S1P-d7 as an internal standard?
A3: A widely used method is protein precipitation. Typically, a small volume of the biological sample (e.g., 10-20 µL of plasma or serum) is mixed with a larger volume of cold methanol (e.g., 200 µL) containing the S1P-d7 internal standard.[2][3][4] After vortexing and centrifugation to pellet the precipitated proteins, the supernatant containing S1P and S1P-d7 is collected for LC-MS/MS analysis.[3]
Troubleshooting Guide
Issue 1: Poor or inconsistent signal intensity of S1P-d7.
-
Potential Cause: The concentration of the S1P-d7 internal standard may be too low, resulting in a signal that is close to the limit of detection (LOD) of the instrument.
-
Solution: Increase the concentration of S1P-d7 in your spiking solution. It is crucial to ensure that the response of the internal standard is well above the background noise and provides a stable signal across all samples.
-
Potential Cause: The internal standard may be degrading. S1P has been observed to be unstable when spiked into pure methanol.[5]
-
Solution: Prepare fresh S1P-d7 stock solutions regularly. S1P stability is improved in the presence of proteins like albumin or in methanol extracts of serum/plasma.[5] Consider preparing the S1P-d7 spiking solution in a matrix that mimics the final sample extract to a certain extent, if possible.
Issue 2: High variability in the S1P-d7 signal across samples.
-
Potential Cause: Inconsistent sample preparation, such as pipetting errors during the addition of the internal standard or the biological sample.
-
Solution: Ensure that pipettes are properly calibrated and that pipetting techniques are consistent. Use of automated liquid handlers can minimize this variability.
-
Potential Cause: Matrix effects, where other components in the sample extract suppress or enhance the ionization of S1P-d7.
-
Solution: A primary reason for using a stable isotope-labeled internal standard like S1P-d7 is to compensate for matrix effects, as it should be affected similarly to the analyte. However, if variability is still high, further sample cleanup or optimization of chromatographic separation to separate S1P-d7 from interfering matrix components may be necessary.
Issue 3: The response of S1P-d7 is outside the linear range of the detector.
-
Potential Cause: The concentration of the S1P-d7 internal standard is too high, leading to detector saturation.
-
Solution: Reduce the concentration of S1P-d7 in the spiking solution. The response of the internal standard should be within the linear dynamic range of the mass spectrometer to ensure accurate quantification.
Issue 4: Carryover of S1P-d7 in blank injections following high-concentration samples.
-
Potential Cause: S1P is an amphipathic molecule with a hydrophobic tail and a polar head group, which can lead to its adsorption onto surfaces in the LC system, such as the injection needle, tubing, and column.[5]
-
Solution: Optimize the wash solvent for the autosampler. Including a high percentage of organic solvent, sometimes with additives, in the wash solution can help to effectively remove residual S1P-d7. Multiple needle washes between injections may also be necessary.[5]
Quantitative Data Summary
| Parameter | Typical Value/Range | Matrix | Reference |
| S1P-d7 IS Concentration | 30 nM (in precipitation solution) | Plasma | [1] |
| Calibration Curve Range for S1P | 0.05 - 2 µM | Plasma | [1][6] |
| Lower Limit of Quantification (LLOQ) | 0.05 µM | Plasma | [1][6] |
| Endogenous S1P Concentration | ~1 µM | Human Plasma | [1][6] |
| Endogenous S1P Concentration | 0.75 ± 0.16 nmol/mL | Plasma | [4] |
| Endogenous S1P Concentration | 1.04 ± 0.24 nmol/mL | Serum | [4] |
Experimental Protocol: Optimization of S1P-d7 Concentration
This protocol outlines a systematic approach to determine the optimal concentration of S1P-d7 for use as an internal standard in the quantification of S1P in human plasma.
1. Materials:
-
Human plasma (pooled from multiple donors)
-
This compound (S1P-d7)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
2. Preparation of S1P-d7 Spiking Solutions:
-
Prepare a series of S1P-d7 spiking solutions in methanol at different concentrations (e.g., 5, 10, 20, 30, 50, 100 nM).
3. Sample Preparation:
-
For each S1P-d7 concentration, prepare a set of plasma samples (n=3-5 replicates).
-
To a 1.5 mL microcentrifuge tube, add 20 µL of human plasma.
-
Add 200 µL of the corresponding S1P-d7 spiking solution in methanol.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples on ice for 20 minutes.
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method for S1P.
-
Monitor the response (peak area) of S1P-d7 for each concentration.
5. Data Analysis and Optimization Criteria:
-
Signal Intensity: The peak area of S1P-d7 should be at least 10-20 times the signal-to-noise ratio.
-
Precision: The coefficient of variation (%CV) of the S1P-d7 peak area across replicates should be less than 15%.
-
Analyte Response: The ratio of the endogenous S1P peak area to the S1P-d7 peak area should be consistent across the optimal S1P-d7 concentrations.
-
Select the lowest S1P-d7 concentration that meets the above criteria to minimize potential interference and cost.
Visualizations
Caption: Workflow for optimizing S1P-d7 internal standard concentration.
Caption: Simplified Sphingosine-1-phosphate (S1P) signaling pathway.
References
- 1. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry | MDPI [mdpi.com]
- 2. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determinants of Serum- and Plasma Sphingosine-1-Phosphate Concentrations in a Healthy Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sphingosine-1-phosphate-d7 & Ion Suppression
Welcome to the technical support center for the use of Sphingosine-1-phosphate-d7 (S1P-d7) as an internal standard in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing and troubleshooting ion suppression in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][3][4] The "matrix" includes all components in a sample other than the analyte of interest, such as salts, lipids, proteins, and other endogenous compounds.[1][5][6] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or available surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can hinder the analyte's ability to form gas-phase ions.[1][6][7]
Q2: How does using this compound help in preventing issues related to ion suppression?
A2: this compound (S1P-d7) is a stable isotope-labeled (SIL) internal standard.[8] Ideally, a deuterated internal standard like S1P-d7 co-elutes with the analyte (S1P) and experiences the same degree of ion suppression.[1][3][7] By adding a known concentration of S1P-d7 to every sample, calibrator, and quality control, the ratio of the analyte signal to the internal standard signal should remain constant, even in the presence of varying matrix effects. This normalization corrects for signal loss due to ion suppression, thereby improving the accuracy and precision of quantification.[4][9]
Q3: What are the primary causes of ion suppression?
A3: Ion suppression can be caused by a variety of factors, including:
-
Endogenous matrix components: These are substances naturally present in biological samples, such as salts, lipids, and proteins.[3][5]
-
Exogenous substances: These are contaminants introduced during sample preparation, like polymers leached from plasticware, or mobile phase additives.[3][6]
-
High concentrations of analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[3][10]
-
Changes in droplet properties: Less volatile compounds in the matrix can alter the efficiency of droplet formation and evaporation, which in turn affects the amount of charged ion in the gas phase that reaches the detector.[5][11]
Troubleshooting Guide
Problem 1: Inconsistent or inaccurate quantitative results despite using S1P-d7.
-
Possible Cause: Differential ion suppression between S1P and S1P-d7.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms. A slight chromatographic separation can occur due to the deuterium isotope effect, where the replacement of hydrogen with deuterium can alter the physicochemical properties of the molecule.[1][7] This can cause S1P and S1P-d7 to encounter different matrix components as they elute, leading to differential suppression.[1]
-
Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. This involves infusing a constant flow of S1P and S1P-d7 post-column while injecting a blank matrix extract. Dips in the baseline signal indicate where ion suppression is occurring.[1][3][5]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to ensure S1P and S1P-d7 co-elute as closely as possible and away from regions of major ion suppression.
-
Problem 2: The signal for S1P-d7 is highly variable or decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components causing progressive ion suppression.[1]
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent samples after a high-concentration sample to check for carryover.[1]
-
Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]
-
Improve Sample Cleanup: Enhance your sample preparation protocol (e.g., solid-phase extraction, liquid-liquid extraction) to remove more of the interfering matrix components.[5][11]
-
Problem 3: Poor sensitivity for both S1P and S1P-d7.
-
Possible Cause: Severe ion suppression from the sample matrix affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing the suppression.[6][10]
-
Optimize Ion Source Parameters: Adjust ion source settings (e.g., temperature, gas flows) to improve ionization efficiency.
-
Reduce Flow Rate: Lowering the LC flow rate can sometimes reduce ion suppression by generating smaller, more highly charged droplets that are more tolerant to nonvolatile salts.[6]
-
Quantitative Data Summary
The following table summarizes the recovery and matrix effect data from a validated LC-MS/MS method for S1P quantification, demonstrating the effectiveness of an internal standard in mitigating these issues.
| Analyte/Internal Standard | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| S1P | Low QC | 85.2 | 92.5 |
| Medium QC | 91.7 | 95.1 | |
| High QC | 88.4 | 93.8 | |
| C17-S1P (IS) | 25 | 90.3 | 94.2 |
Data adapted from a study on S1P quantification in human serum. The internal standard used in the source study was C17-S1P, which functions similarly to S1P-d7 in compensating for matrix effects and extraction variability.
Experimental Protocols
Protocol 1: Sample Preparation for S1P Quantification
This protocol describes a protein precipitation method for extracting S1P from plasma or serum.
-
To a 1.5 mL microcentrifuge tube, add 10 µL of the biological sample (plasma or serum).[12][13]
-
Add 200 µL of ice-cold methanol containing the internal standard, this compound, at a known concentration (e.g., 20 nM).[12][13]
-
Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.[12]
-
Incubate the samples on ice for 20 minutes to enhance protein precipitation.[12]
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[12][13]
Protocol 2: Post-Column Infusion Experiment to Assess Ion Suppression
-
Setup:
-
Procedure:
-
Begin infusing the standard solution at a constant low flow rate (e.g., 5-10 µL/min).[1]
-
Once a stable baseline signal is achieved for both S1P and S1P-d7, inject an extracted blank matrix sample onto the LC column.[1][3]
-
Monitor the signal for both compounds throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[1][3]
-
Visualizations
Caption: Workflow for mitigating ion suppression using S1P-d7.
Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
Sphingosine-1-phosphate-d7 stability in different biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sphingosine-1-phosphate-d7 (S1P-d7) in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of S1P-d7 in different biological matrices?
A1: The stability of S1P-d7 is comparable to its non-deuterated counterpart, S1P. Stability is highly dependent on the matrix type, storage temperature, and handling procedures. Here is a summary of expected stability based on available data for S1P:
| Biological Matrix | Storage Temperature | Short-Term Stability (≤ 24 hours) | Long-Term Stability | Freeze-Thaw Stability | Reference |
| Plasma (EDTA, Citrate) | Room Temperature (~22°C) | Stable for up to 24 hours.[1] | Not Recommended | Repeated freeze-thaw cycles can lead to increased S1P levels.[2] | [1] |
| 4°C | Stable | Not Recommended | See above | ||
| -20°C | Stable | Stable for at least 1 year.[3] | See above | [3] | |
| -80°C | Stable | Stable for at least 18 months.[4] | See above | [4] | |
| Serum | Room Temperature (~22°C) | Stable for up to 24 hours.[1] | Not Recommended | Less affected by freeze-thaw cycles compared to plasma. | [1] |
| -80°C | Stable | Stable for extended periods. | See above | ||
| Whole Blood | Room Temperature (~22°C) | Unstable. Processing within 60 minutes is recommended to prevent significant increases in S1P concentrations.[2] | Not Applicable | Not Applicable | [2] |
| Red Blood Cell Concentrates | 4°C | Stable for up to 35 days.[5][6] | Not Applicable | Not Applicable | [5][6] |
| Urine | Room Temperature (~22°C) | Generally stable for up to 24 hours for many metabolites.[7] Specific data for S1P-d7 is limited. | Not Recommended | Multiple freeze-thaw cycles should be avoided.[8] | [7][8] |
| -20°C / -80°C | Stable | Recommended for long-term storage. | See above | ||
| Tissue Homogenates | -80°C | Stable | Recommended for long-term storage. | Minimize freeze-thaw cycles. |
Q2: Why are S1P levels higher in serum than in plasma?
A2: S1P concentrations are significantly higher in serum (approximately 39% higher) compared to plasma.[9] This is due to the release of S1P from platelets during the coagulation process, which is initiated when blood is allowed to clot to form serum.[1]
Q3: What is the recommended long-term storage condition for S1P-d7?
A3: For long-term stability, S1P-d7, like its non-deuterated form, should be stored at -20°C or lower.[3] Manufacturer data for S1P-d7 suggests stability for at least one year when stored at -20°C.[3] For biological samples containing S1P-d7, storage at -80°C is recommended to ensure maximal stability.
Q4: Can S1P-d7 be used as an internal standard for S1P quantification?
A4: Yes, S1P-d7 is an ideal internal standard for the quantification of S1P by LC-MS/MS. Its chemical and physical properties are nearly identical to S1P, but its increased mass allows for its distinction and accurate quantification in mass spectrometry.
Troubleshooting Guides
Issue 1: Inconsistent or Low S1P-d7 Signal in LC-MS/MS Analysis
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation during Sample Preparation | - Keep samples on ice throughout the extraction process.- Minimize the time between thawing and protein precipitation.- Ensure the use of high-purity solvents. |
| Adsorption to Surfaces | - Use low-adsorption polypropylene tubes and pipette tips.- Silanized glassware can also minimize adsorption. |
| Incomplete Extraction | - Optimize the protein precipitation step. A common method is the addition of 3 volumes of ice-cold methanol to 1 volume of plasma.- Ensure thorough vortexing and centrifugation to achieve complete protein precipitation and release of S1P-d7. |
| Matrix Effects | - Perform a matrix effect study by comparing the S1P-d7 signal in a neat solution versus a post-extraction spiked blank matrix.- If significant ion suppression or enhancement is observed, consider further sample cleanup (e.g., solid-phase extraction) or adjusting chromatographic conditions. |
| LC-MS/MS System Issues | - Check for system suitability by injecting a known concentration of S1P-d7 standard.- Inspect the LC column for degradation or contamination.- Verify MS parameters, including ionization source settings and collision energies. |
Issue 2: High Variability in S1P-d7 Concentrations Between Replicates
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize all sample handling procedures, including thawing time and temperature.- Ensure precise and consistent pipetting of samples, internal standards, and solvents. |
| Freeze-Thaw Cycles | - Aliquot samples upon initial processing to avoid multiple freeze-thaw cycles. Repeated freezing and thawing can lead to an increase in S1P levels in plasma.[2] |
| Contamination | - Use fresh, high-purity solvents for each batch of sample preparation.- Ensure all labware is clean and free of contaminants. |
| Delayed Processing of Whole Blood | - If working with plasma, process whole blood samples as quickly as possible (ideally within 1 hour) after collection to prevent the release of S1P from red blood cells and platelets.[2] |
Experimental Protocols
Protocol 1: Plasma/Serum Sample Collection and Processing for S1P-d7 Analysis
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or citrate) for plasma or into tubes without an anticoagulant for serum.
-
Immediate Processing: For plasma, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C within one hour of collection. For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifuging as described for plasma.
-
Aliquoting: Carefully transfer the supernatant (plasma or serum) into fresh, clearly labeled low-adsorption polypropylene tubes.
-
Storage: Immediately store the aliquots at -80°C until analysis.
Protocol 2: Protein Precipitation for S1P-d7 Extraction from Plasma/Serum
-
Thawing: Thaw plasma/serum samples on ice.
-
Internal Standard Spiking: In a polypropylene microcentrifuge tube, add a known amount of S1P-d7 internal standard solution to the plasma/serum sample.
-
Protein Precipitation: Add at least three volumes of ice-cold methanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing S1P-d7 to a new tube for LC-MS/MS analysis.
Visualizations
Caption: S1P Signaling Pathway.
Caption: S1P-d7 Quantification Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Quality Control of Serum and Plasma by Quantification of (4E,14Z)-Sphingadienine-C18-1-Phosphate Uncovers Common Preanalytical Errors During Handling of Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. online.fliphtml5.com [online.fliphtml5.com]
- 6. The Effects of Storage Conditions and Homogenisation Buffers on the Measurement of SOD, CAT and ADA Enzyme Activities in Cattle Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
Technical Support Center: S1P Quantification Using a Deuterated Standard
Welcome to the technical support center for Sphingosine-1-Phosphate (S1P) quantification using a deuterated internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the accuracy and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a deuterated internal standard for S1P quantification?
A deuterated internal standard (IS), such as d7-S1P, is considered the gold standard for quantitative analysis by LC-MS/MS. Because it is chemically almost identical to the analyte (S1P), it is expected to behave similarly during sample preparation, extraction, and chromatographic separation. The key difference is its higher mass due to the deuterium atoms, which allows it to be distinguished from the analyte by the mass spectrometer. The use of a deuterated IS helps to correct for variability in the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1]
Q2: What are the most common pitfalls when using a deuterated standard for S1P quantification?
The most common pitfalls include:
-
Chromatographic Separation: Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography.[1][2][3] This can lead to differential matrix effects.
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated standard can experience different degrees of ion suppression or enhancement from matrix components, leading to inaccurate quantification.[2]
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions.[1][2] This can decrease the signal of the deuterated standard.
-
Isotopic Impurities: The deuterated standard may contain a small amount of the non-deuterated S1P as an impurity from its synthesis, which can lead to an overestimation of the S1P concentration, particularly at low levels.[1]
Q3: Why is C17-S1P sometimes not an optimal internal standard for S1P quantification?
While C17-S1P is commonly used, it is not an ideal internal standard because it may not co-elute with S1P from the liquid chromatography (LC) column. This difference in retention time can lead to differential matrix effects, where the IS and the analyte are affected differently by interfering compounds in the sample matrix, potentially compromising the accuracy of the quantification.[3] In contrast, a deuterium-marked S1P (like d7-S1P) has the advantage of co-eluting with the native S1P.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Symptom: High variability between replicate measurements or a consistent bias in your S1P concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Chromatographic Separation of Analyte and Internal Standard | 1. Verify Co-elution: Overlay the chromatograms of S1P and the deuterated internal standard to confirm if they are eluting at the same time.[2] 2. Adjust Chromatography: If separation is observed, consider adjusting the mobile phase composition, gradient, or using a different chromatography column to achieve co-elution.[2][4] |
| Differential Matrix Effects | 1. Assess Matrix Effects: Conduct a post-extraction spike experiment. Compare the analyte response in a neat solution to the response in a sample matrix spiked with the same concentration of the analyte. A significant difference indicates the presence of matrix effects.[5] 2. Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or phospholipid removal plates to reduce matrix components. |
| Isotopic Back-Exchange | 1. Check Solvent/Mobile Phase pH: Avoid strongly acidic or basic conditions during sample preparation and LC-MS/MS analysis, as these can promote the exchange of deuterium with hydrogen.[1] 2. Use Stable Labeled Standards: Whenever possible, use internal standards where the deuterium atoms are placed in chemically stable positions on the molecule.[4][6] |
| Impurity in Deuterated Standard | 1. Analyze the Internal Standard: Inject a solution of the deuterated standard alone to check for the presence of non-deuterated S1P. 2. Use High-Purity Standards: Purchase deuterated standards with high isotopic enrichment (≥98%) and chemical purity (>99%).[2] |
Issue 2: Poor or No Signal for the Internal Standard
Symptom: The peak for the deuterated internal standard is very small or absent in your chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | 1. Verify Working Solution: Double-check the calculations and dilutions used to prepare your internal standard working solution. 2. Prepare Fresh Solution: Prepare a fresh stock and working solution of the internal standard. |
| Degradation of Standard | 1. Check Storage Conditions: Ensure the deuterated standard is stored at the recommended temperature and protected from light. 2. Assess Stability: If degradation is suspected, analyze a freshly prepared standard solution to compare with the older one. |
| Inefficient Ionization | 1. Optimize MS Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, to optimize the signal for the deuterated standard.[4] |
Quantitative Data Summary
The following tables summarize typical parameters and results from validated LC-MS/MS methods for S1P quantification.
Table 1: LC-MS/MS Method Validation Parameters for S1P Quantification
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [7][8] |
| Lower Limit of Quantification (LLOQ) | 1 - 25 ng/mL | [7][8] |
| Intra-day Precision (%CV) | < 10% | [7] |
| Inter-day Precision (%CV) | < 10% | [7] |
| Accuracy (% Recovery) | 80 - 111% | [3][7][8] |
| Matrix Effect | Assessed, but varies with matrix | [7] |
Table 2: Example LC-MS/MS Parameters for S1P Analysis
| Parameter | Condition | Reference |
| LC System | Shimadzu LC- 20A or equivalent | [7] |
| MS System | Applied Biosystems API 4000 or equivalent triple quadrupole | [7] |
| Column | C18 reverse-phase (e.g., 2.1 mm x 50 mm, 5 µm) | [7] |
| Mobile Phase A | Water with 0.1% formic acid | [7] |
| Mobile Phase B | Methanol with 0.1% formic acid | [7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |
| MRM Transition (S1P) | m/z 380.3 → 264.2 | [8] |
| MRM Transition (d7-S1P) | Varies based on labeling | [3] |
Experimental Protocols
Protocol 1: S1P Extraction from Plasma/Serum
This protocol describes a common method for extracting S1P from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Deuterated S1P internal standard (e.g., d7-S1P)
-
Methanol, ice-cold
-
Chloroform
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Spike the sample with the deuterated internal standard to a final concentration appropriate for your assay.
-
Add 1 mL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
To the supernatant, add 500 µL of chloroform and 400 µL of water.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
The lower organic phase contains the lipids, including S1P. Carefully collect the lower phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[10]
Protocol 2: Assessment of Matrix Effects
This protocol outlines a method to evaluate the impact of the sample matrix on S1P quantification.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): S1P standard prepared in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix (e.g., S1P-free plasma) is extracted according to Protocol 1, and the final dried extract is reconstituted with the S1P standard solution from Set A.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with the S1P standard before undergoing the extraction procedure outlined in Protocol 1.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect and recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression or enhancement.[5]
Visualizations
Caption: S1P signaling pathway showing synthesis, degradation, and receptor-mediated effects.
Caption: Experimental workflow for S1P quantification using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape for Sphingosine-1-phosphate-d7 in chromatography
Welcome to the technical support center for the chromatographic analysis of Sphingosine-1-phosphate-d7 (S1P-d7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve high-quality chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for S1P-d7?
Poor peak shape for this compound, often observed as peak tailing or broadening, is typically attributed to its zwitterionic nature and the presence of a polar phosphate group.[1][2][3][4] These characteristics can lead to secondary interactions with the stationary phase and active sites within the chromatography system.[1] Specifically, the negatively charged phosphate can interact with metal ions in the column hardware, contributing significantly to peak tailing.[2][5][6]
Q2: How does the mobile phase composition affect the peak shape of S1P-d7?
The mobile phase plays a critical role in achieving a good peak shape for S1P-d7. The use of an acidic mobile phase, commonly containing 0.1% formic acid, is recommended to improve peak shape and enhance sensitivity.[7] The acidic conditions can suppress the ionization of silanol groups on the stationary phase and ensure that S1P-d7 is present in a consistent protonated state, minimizing secondary interactions.[1]
Q3: What type of column is best suited for S1P-d7 analysis?
For the analysis of S1P-d7, C18 reversed-phase columns are widely used.[7][8] To mitigate the issue of peak tailing caused by the interaction of the phosphate group with metal components, using columns with metal-free hardware is a highly effective strategy.[5] Some methods have also found success with stationary phases that carry a slight positive charge, which can repel the positively charged S1P molecule in an acidic mobile phase, reducing secondary polar interactions and improving peak shape.[1]
Q4: Can sample preparation impact the peak shape of S1P-d7?
Yes, sample preparation is crucial. A robust sample preparation method ensures the removal of interfering substances from the biological matrix that can affect chromatographic performance. Common techniques for S1P-d7 include protein precipitation with methanol followed by centrifugation, and liquid-liquid extraction.[7][8][9] Inadequate sample cleanup can lead to column contamination and distorted peak shapes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of S1P-d7.
Issue 1: Peak Tailing
-
Symptom: The peak for S1P-d7 has an asymmetrical shape with a pronounced "tail" extending from the peak maximum.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions | The phosphate group of S1P-d7 can interact with active sites on the column packing material or metal surfaces in the system.[2][5] |
| Action: | - Add a small percentage of a competing acid, like formic acid (0.1%), to the mobile phase to mask silanol groups and improve peak symmetry.[7] - Consider using a column with a modified stationary phase or end-capping to reduce silanol interactions. - Employ a metal-free column to prevent interactions with stainless steel components.[5] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can influence the ionization state of both S1P-d7 and the stationary phase. |
| Action: | - Adjust the mobile phase pH to be at least 2 units away from the pKa of S1P-d7. An acidic mobile phase is generally preferred. |
| Column Overload | Injecting too much analyte can lead to peak distortion. |
| Action: | - Reduce the injection volume or dilute the sample. |
Issue 2: Peak Broadening
-
Symptom: The S1P-d7 peak is wider than expected, leading to decreased sensitivity and poor resolution.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Extra-Column Volume | Dead volume in the LC system (e.g., tubing, fittings) can cause peaks to broaden. |
| Action: | - Ensure all fittings are properly connected and use tubing with the smallest possible internal diameter. |
| Poor Column Efficiency | The column may be degraded or not suitable for the application. |
| Action: | - Replace the column with a new one of the same type. - Consider using a column with smaller particles or a superficially porous particle morphology for higher efficiency.[1] |
| Suboptimal Flow Rate | The flow rate of the mobile phase can affect peak width. |
| Action: | - Optimize the flow rate to achieve the best balance between analysis time and peak sharpness. |
Issue 3: Inconsistent Peak Area/Height
-
Symptom: The peak area or height for S1P-d7 is not reproducible across injections.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Sample Degradation | S1P-d7 may not be stable in the prepared sample matrix. |
| Action: | - Investigate the stability of S1P-d7 in your sample solvent and at the autosampler temperature. One study found plasma S1P to be stable for 24 hours at room temperature in the prepared sample.[1] |
| Carryover | Analyte from a previous injection can carry over to the next, affecting quantitation. |
| Action: | - Optimize the needle wash solvent and procedure in the autosampler. A wash solution containing a high percentage of organic solvent and acid is often effective. |
| Inconsistent Injection Volume | The autosampler may not be delivering a consistent volume. |
| Action: | - Perform a system suitability test to check the precision of the injection volume. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of S1P-d7 in Human Plasma
This protocol is adapted from validated methods for the quantification of sphingolipids.[1][7]
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 20 µL of plasma, add 200 µL of ice-cold methanol containing the S1P-d7 internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | Agilent Eclipse Plus C18, 2.1 mm x 50 mm, 5 µm[7] |
| Mobile Phase A | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[7] |
| Flow Rate | 500 µL/min[7] |
| Gradient | A suitable gradient should be developed to ensure separation from other plasma components. |
| Injection Volume | 1 µL[7] |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |
| MRM Transition | Specific to S1P-d7 (to be determined by direct infusion) |
Visualizations
Workflow for Troubleshooting Poor Peak Shape
Caption: A troubleshooting workflow for addressing poor peak shape in S1P-d7 analysis.
S1P Signaling Pathway Overview
Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. preprints.org [preprints.org]
- 7. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Matrix effects in S1P analysis and mitigation with S1P-d7
Welcome to the technical support center for Sphingosine-1-Phosphate (S1P) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during S1P quantification, with a focus on mitigating matrix effects using S1P-d7.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact S1P analysis?
A1: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components in the sample matrix.[1][2] In the context of S1P analysis by liquid chromatography-mass spectrometry (LC-MS), endogenous components of biological samples like plasma, serum, or tissues can either suppress or enhance the ionization of S1P and its internal standard.[3][4] This interference can lead to inaccurate and imprecise quantification of S1P levels.[2][3] Common culprits for matrix effects in bioanalysis include phospholipids, salts, and other small molecules that co-extract with S1P.[3] Electrospray ionization (ESI) is particularly susceptible to these effects.[3]
Q2: How does the use of a deuterated internal standard like S1P-d7 help mitigate matrix effects?
A2: A stable isotope-labeled internal standard, such as Sphingosine-1-Phosphate-d7 (S1P-d7), is the gold standard for mitigating matrix effects in LC-MS-based quantification.[5][6] S1P-d7 is chemically identical to S1P but has a higher mass due to the replacement of seven hydrogen atoms with deuterium.[5] Because it is structurally and chemically similar to the analyte, S1P-d7 co-elutes with S1P and experiences the same ionization suppression or enhancement.[7] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[7]
Q3: What are the key steps in a typical S1P extraction protocol from plasma?
A3: A common method for S1P extraction from plasma involves protein precipitation and liquid-liquid extraction. The main steps are:
-
Sample Preparation : Thaw plasma samples on ice.[8]
-
Internal Standard Spiking : Add a known amount of S1P-d7 internal standard to the plasma sample.[9]
-
Protein Precipitation and Extraction : Add an organic solvent mixture, such as ethyl acetate:isopropanol:water or methanol/chloroform, to precipitate proteins and extract lipids.[9][10] The samples are vortexed and incubated on ice.[9]
-
Phase Separation : After centrifugation, the organic phase containing the lipids is separated from the aqueous phase and precipitated proteins.[8][11]
-
Drying : The collected organic supernatant is dried under a stream of nitrogen.[9]
-
Reconstitution : The dried lipid residue is reconstituted in a solvent compatible with the LC-MS system, typically a methanol-based solution.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Broadening) | Interaction with metal components of the HPLC system.[12] | Use a metal-free or PEEK-lined column and tubing to minimize analyte interaction with metal surfaces.[12] |
| Suboptimal mobile phase composition. | Optimize the mobile phase, for instance, by adding formic acid to improve peak shape.[13] | |
| High Signal Variability Between Replicates | Inconsistent matrix effects.[3] | Ensure consistent and thorough sample preparation to minimize variability in the matrix composition. Utilize a stable isotope-labeled internal standard like S1P-d7 to normalize for signal fluctuations.[7] |
| Inefficient extraction. | Optimize the extraction protocol to ensure high and reproducible recovery. | |
| Low S1P Signal or Ion Suppression | Co-elution of phospholipids or other matrix components. | Modify the chromatographic method to improve the separation of S1P from interfering matrix components. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove phospholipids. |
| Suboptimal ionization source parameters. | Optimize ESI source parameters such as ion spray voltage and gas temperatures.[14] | |
| Signal Enhancement (Ion Enhancement) | Co-eluting compounds that enhance the ionization of S1P.[3] | While less common than suppression, the same mitigation strategies apply: improve chromatographic separation and sample clean-up. The use of S1P-d7 will also help to correct for this effect.[7] |
| Carryover of S1P in Blank Injections | Adsorption of S1P to surfaces in the LC-MS system. | Implement a robust needle wash protocol with a strong organic solvent. Use a column with low-adsorption properties. |
Experimental Protocols
S1P Extraction from Human Plasma
This protocol is adapted from validated LC-MS/MS methods for S1P quantification.[9][15][16]
-
Preparation :
-
Thaw frozen human plasma samples on ice.
-
Prepare a stock solution of S1P-d7 in methanol.
-
-
Extraction :
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the S1P-d7 internal standard solution.
-
Add 500 µL of ice-cold ethyl acetate:isopropanol:water (6:3:1, v/v/v).[9]
-
Vortex vigorously for 2 minutes.
-
Incubate on ice for 30 minutes to allow for protein precipitation.[9]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
-
Reconstitution :
-
Reconstitute the dried lipid extract in 100 µL of methanol containing 0.1% formic acid.[9]
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis of S1P
This is a representative LC-MS/MS method.
-
Liquid Chromatography :
-
Column : C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[17]
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Methanol with 0.1% formic acid.[9]
-
Gradient : A linear gradient from 60% to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.
-
Flow Rate : 0.3 mL/min.[14]
-
Column Temperature : 40°C.[13]
-
Injection Volume : 10 µL.
-
-
Mass Spectrometry :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).[13]
-
Detection Mode : Multiple Reaction Monitoring (MRM).[13]
-
MRM Transitions :
-
S1P : m/z 380.3 → 264.3
-
S1P-d7 : m/z 387.3 → 271.3
-
-
Instrument Parameters : Optimize ion spray voltage, source temperature, and collision energy for maximum sensitivity.
-
Data Presentation
Table 1: Representative LC-MS/MS Method Validation Parameters
| Parameter | S1P | S1P-d7 (Internal Standard) | Acceptance Criteria |
| Linearity Range | 25 - 600 ng/mL[15] | N/A | r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[15] | N/A | Signal-to-noise > 10 |
| Accuracy | 85% - 115% | N/A | Within ±15% of nominal value |
| Precision (Intra- and Inter-day) | < 15% RSD | N/A | RSD < 15% |
| Recovery | 80% - 98%[15] | ~90%[9] | Consistent and reproducible |
| Matrix Effect | Minimal with IS | Compensates for analyte | IS-normalized matrix factor close to 1 |
Visualizations
Caption: S1P signaling pathway overview.
Caption: S1P sample preparation and analysis workflow.
Caption: Mitigation of matrix effects using S1P-d7.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. droracle.ai [droracle.ai]
- 3. eijppr.com [eijppr.com]
- 4. Matrix Effect | PPT [slideshare.net]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma S1P and Sphingosine are not Different Prior to Pre-Eclampsia in Women at High Risk of Developing the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 15. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing S1P and S1P-d7 Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Sphingosine-1-Phosphate (S1P) and its deuterated internal standard (S1P-d7) from tissue samples for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common and reliable method for extracting S1P from tissue samples?
A1: The most widely accepted method for S1P extraction from tissues is a liquid-liquid extraction using a chloroform and methanol solvent system under acidic conditions.[1][2] This procedure effectively separates lipids, including S1P, from other cellular components. The use of an internal standard, such as S1P-d7 or C17-S1P, added at the beginning of the extraction process is crucial to account for any loss of analyte during sample preparation.[1][3][4]
Q2: My S1P peak is broad during LC-MS/MS analysis. What could be the cause and how can I fix it?
A2: Peak broadening for S1P is a known issue in chromatographic analysis.[5] This is often attributed to the zwitterionic nature of the S1P molecule, which contains both a positive charge on the amine and a negative charge on the phosphate group.[5] To address this, consider the following:
-
Mobile Phase Additives: Incorporating an acid, such as formic acid, into the mobile phase can help to protonate the molecule, leading to better peak shapes.[6]
-
Column Choice: Using a C18 reversed-phase column is common for S1P analysis.[1][7] Experimenting with different C18 column chemistries or particle sizes may improve peak symmetry.
-
Dephosphorylation as an alternative method: One study suggests a method involving dephosphorylation of S1P to sphingosine using hydrogen fluoride (HF) prior to LC-MS/MS analysis to circumvent the peak-broadening issue.[5] However, this adds another step to the sample preparation.
Q3: I am observing significant carryover between my samples. How can I minimize this?
A3: Carryover, where residual analyte from a previous injection affects the current one, is a frequently encountered problem in S1P analysis.[1][8] Here are some strategies to mitigate it:
-
Injector and Column Washes: Implement rigorous washing steps for the autosampler needle and injection port between samples.[8] Using a strong solvent like methanol for these washes is often effective.[8]
-
Optimized Chromatography: A well-optimized chromatographic method with a sufficient gradient elution can help to ensure all of the S1P is eluted from the column in one run.
-
Derivatization: Although it adds complexity, derivatization of the S1P molecule has been shown to reduce carryover.[8]
Q4: What is the best internal standard to use for S1P quantification?
A4: The ideal internal standard is structurally very similar to the analyte but has a different mass. For S1P, commonly used and effective internal standards include:
-
Deuterium-labeled S1P (S1P-d7): This is an excellent choice as its chemical and physical properties are nearly identical to S1P, ensuring similar extraction efficiency and ionization response.[8][9]
-
C17-S1P: This is a homolog of S1P with a C17 sphingoid backbone instead of the natural C18.[3][5][6] It is also widely and successfully used.[3][4]
Q5: How should I properly handle and store my tissue samples to ensure S1P stability?
A5: Proper sample handling is critical for accurate S1P quantification. S1P levels can be affected by cellular activity post-collection.
-
Rapid Freezing: Tissues should be snap-frozen in liquid nitrogen immediately after collection to halt enzymatic activity that could alter S1P levels.
-
Storage: Store frozen tissue samples at -80°C until you are ready to process them.
-
S1P Stability in Extracts: While S1P in pure methanol can be unstable, it is generally stable in methanol extracts of biological samples, likely due to the presence of stabilizing proteins that are co-extracted.[8]
Quantitative Data Summary
The concentration of S1P can vary significantly between different tissue types. Below is a table summarizing representative S1P concentrations found in various mouse tissues, as reported in the literature. Please note that these values can be influenced by the specific experimental conditions and the strain of the animal.
| Tissue | S1P Concentration (pmol/mg tissue) | Reference |
| Spleen | ~1.5 - 2.5 | [7] |
| Brain | ~0.5 - 1.0 | [7] |
| Kidney | Variable, with significant increases observed in some disease models. | [3][4] |
| Liver | Generally lower compared to blood. | [3] |
| Heart | Generally lower compared to blood. | [3] |
Note: The provided values are approximate and should be considered as a general guide. It is essential to establish baseline S1P levels for your specific tissue type and experimental model.
Experimental Protocols
Protocol 1: S1P and S1P-d7 Extraction from Tissue
This protocol is a synthesized method based on common procedures for S1P extraction for LC-MS/MS analysis.[1][2][10][11]
Materials:
-
Tissue sample (up to 50 mg)
-
Phosphate Buffered Saline (PBS)
-
Internal Standard (S1P-d7 or C17-S1P) in methanol
-
1 M HCl
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Vacuum concentrator or nitrogen gas evaporator
Procedure:
-
Homogenization:
-
Weigh up to 50 mg of frozen tissue.
-
In a glass centrifuge tube, add 1 ml of PBS and the tissue.
-
Add a known amount of internal standard (e.g., 10 µl of 1 µM S1P-d7).
-
Homogenize the tissue on ice until no visible particles remain.
-
-
Acidification and Phase Separation:
-
Add 300 µl of 1 M HCl to the homogenate.
-
Add 1 ml of methanol and 2 ml of chloroform.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at 1,900 x g for 5 minutes to separate the phases.
-
-
Lipid Extraction:
-
Carefully collect the lower organic (chloroform) phase and transfer it to a new glass tube.
-
To the remaining aqueous phase, add another 2 ml of chloroform.
-
Vortex for 5 minutes and centrifuge again at 1,900 x g for 5 minutes.
-
Combine the second lower organic phase with the first one.
-
-
Drying and Reconstitution:
-
Evaporate the pooled chloroform extracts to dryness using a vacuum concentrator or under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µl) of your LC-MS/MS mobile phase starting condition or a methanol:chloroform (4:1, v/v) mixture.[10]
-
Vortex thoroughly to ensure the lipid pellet is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualizations
S1P Signaling Pathway Overview
Caption: Overview of S1P synthesis, degradation, and signaling.
Experimental Workflow for S1P Extraction from Tissue
Caption: Step-by-step workflow for S1P extraction from tissue samples.
References
- 1. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Accurate quantification of sphingosine-1-phosphate in normal and Fabry disease plasma, cells and tissues by LC-MS/MS with (13)C-encoded natural S1P as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 11. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]
Navigating Isotopic Interference in Sphingosine-1-Phosphate-d7 Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of Sphingosine-1-phosphate-d7 (S1P-d7). This guide focuses on mitigating isotopic interference to ensure accurate and reliable quantification in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of S1P-d7 analysis?
A1: Isotopic interference occurs when the isotopic signature of the native (unlabeled) Sphingosine-1-phosphate (S1P) overlaps with the signal of the deuterated internal standard, S1P-d7.[1][2] All elements have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[1] Due to these natural isotopes, the native S1P will have a small but detectable signal at mass-to-charge ratios (m/z) that are +1, +2, etc., relative to its primary monoisotopic peak. This can lead to an artificially inflated signal for the S1P-d7 internal standard, which can compromise the accuracy of quantification.[2][3]
Q2: How can I identify if isotopic interference is affecting my S1P-d7 analysis?
A2: You can assess for isotopic interference by injecting a high-concentration standard of unlabeled S1P and monitoring the mass transition for your S1P-d7 internal standard. If a significant signal is detected in the S1P-d7 channel, it indicates that the isotopic tail of the native S1P is contributing to the internal standard's signal. This "crosstalk" can lead to non-linear calibration curves and biased quantitative results.[2]
Q3: What are the primary causes of inaccurate quantification when using S1P-d7?
A3: Besides direct isotopic overlap, other factors can lead to inaccuracies:
-
Isotopic Exchange: Deuterium atoms on the S1P-d7 molecule can sometimes be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are on heteroatoms like oxygen (-OH) or nitrogen (-NH).[4]
-
Differential Matrix Effects: The analyte (S1P) and the deuterated internal standard (S1P-d7) may not co-elute perfectly due to the "deuterium isotope effect," which can slightly alter retention times.[5][6][7] If they elute into regions with varying degrees of ion suppression or enhancement from the sample matrix, the internal standard may not accurately reflect the ionization changes experienced by the analyte, leading to inaccurate results.[8]
-
Purity of the Internal Standard: The S1P-d7 internal standard may contain a small amount of the unlabeled S1P as an impurity.
Q4: How can I minimize or correct for isotopic interference?
A4: Several strategies can be employed:
-
Chromatographic Separation: Optimize your liquid chromatography method to ensure baseline separation of S1P from any interfering species. While this will not separate the isotopic peaks of S1P itself, good chromatography is crucial for reducing overall matrix effects.[4]
-
Use of High-Resolution Mass Spectrometry: High-resolution mass spectrometers can help to better distinguish between the analyte and potential isobaric interferences.[9]
-
Mathematical Correction: A common approach is to use a mathematical correction. This involves determining the contribution of the M+7 isotopologue of native S1P to the S1P-d7 signal and subtracting it.[2][10] Software tools are available that can automate this deconvolution process.[11][12]
-
Non-Linear Calibration: When isotopic interference is significant, the relationship between the analyte/internal standard ratio and concentration may become non-linear. Using a non-linear calibration model can provide more accurate quantification in such cases.[2][13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte/internal standard area ratio. | Inconsistent matrix effects. | Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.[1] Ensure complete co-elution of S1P and S1P-d7 by adjusting the chromatographic gradient. |
| Instability of S1P-d7 (isotopic exchange). | Avoid storing or analyzing samples in highly acidic or basic solutions which can catalyze deuterium exchange.[4] | |
| Analyte (S1P) and S1P-d7 do not co-elute perfectly. | Deuterium isotope effect. | Modify the chromatographic method by adjusting the mobile phase composition, gradient slope, or column temperature to improve co-elution.[4] |
| Column degradation. | Replace the analytical column and implement a regular column washing protocol. | |
| Unexpectedly high or low S1P concentrations. | Isotopic interference from high concentrations of native S1P. | Prepare a calibration curve and quality control samples in a matrix that closely matches the study samples. Use a mathematical correction to account for the isotopic contribution. |
| Incorrect concentration of the internal standard solution. | Carefully reprepare the S1P-d7 internal standard solution and verify its concentration. | |
| Split or doublet peaks for S1P or S1P-d7. | Sample solvent incompatibility with the mobile phase. | Ensure the sample is dissolved in a solvent that is miscible with and ideally weaker than the initial mobile phase.[3][14] |
| Blockage in the column frit or void in the stationary phase. | Reverse flush the column to dislodge particulates. If the problem persists, the column may need to be replaced.[14][15] |
Quantitative Data Summary
The following tables provide key mass spectrometry parameters and an illustration of theoretical isotopic distribution that can be useful in setting up and troubleshooting S1P-d7 analysis.
Table 1: Mass Spectrometry Parameters for S1P and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Sphingosine-1-phosphate (S1P) | 380.4 | 264.4 | ESI+ |
| C17-Sphingosine-1-phosphate (C17-S1P) | 366.4 | 250.2 | ESI+ |
| This compound (S1P-d7) | 387.4 | 271.4 | ESI+ |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.[16]
Table 2: Theoretical Isotopic Distribution for Sphingosine-1-phosphate (C₁₈H₃₈NO₅P)
| Isotopologue | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 21.57 |
| M+2 | 3.23 |
| M+3 | 0.35 |
| M+4 | 0.03 |
| M+5 | <0.01 |
| M+6 | <0.01 |
| M+7 | <0.01 |
This table illustrates the expected relative intensities of the isotopic peaks for native S1P. The M+7 peak, though very small, is the one that can directly interfere with the S1P-d7 signal.
Experimental Protocols
Protocol 1: Extraction of S1P from Plasma/Serum
This protocol is a general guideline for the extraction of S1P from biological fluids.
Materials:
-
Biological sample (plasma or serum)
-
Ice-cold methanol
-
S1P-d7 internal standard solution (in methanol)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 10 µL of the biological sample.[17]
-
Add 200 µL of ice-cold methanol containing the S1P-d7 internal standard at a known concentration.[17]
-
Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.[17]
-
Incubate the samples on ice for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.[17]
-
Carefully transfer the supernatant containing the extracted S1P and S1P-d7 to a new tube or a vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of S1P
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of S1P.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[17]
-
Mobile Phase A: Water with 0.1% formic acid[17]
-
Mobile Phase B: Methanol with 0.1% formic acid[17]
-
Flow Rate: 0.4 - 0.5 mL/min[17]
-
Injection Volume: 5 µL
-
Column Temperature: 40-60°C
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
S1P: As specified in Table 1.
-
S1P-d7: As specified in Table 1.
-
Visualizations
Caption: Sphingosine-1-phosphate (S1P) synthesis, degradation, and signaling pathway.
Caption: General experimental workflow for S1P quantification.
Caption: Diagram illustrating isotopic interference in S1P-d7 analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IsoCor: isotope correction for high-resolution MS labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Ensuring complete dissolution of Sphingosine-1-phosphate-d7 for experiments
Welcome to the technical support center for Sphingosine-1-phosphate-d7 (S1P-d7). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of S1P-d7, with a primary focus on ensuring its complete dissolution for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (S1P-d7) and what are its common applications?
A1: this compound (S1P-d7) is a deuterated analog of Sphingosine-1-phosphate (S1P), a bioactive signaling lipid. The deuterium labeling makes it suitable for use as an internal standard in quantitative mass spectrometry (LC-MS/MS) analyses of endogenous S1P.[1][2][3] S1P itself is a critical signaling molecule involved in numerous physiological processes, including cell proliferation, migration, immune responses, and angiogenesis, making its quantification essential in many areas of research.[4][5][6]
Q2: Why is the complete dissolution of S1P-d7 critical for my experiments?
A2: Incomplete dissolution of S1P-d7 can lead to inaccurate concentration calculations, inconsistent experimental results, and reduced biological activity. For mass spectrometry applications, undissolved material can cause variability in sample injection and ionization, leading to poor data quality.[7] In cell-based assays, aggregated S1P-d7 may not interact effectively with its receptors, resulting in diminished or misleading cellular responses.
Q3: What are the recommended solvents for dissolving S1P-d7?
A3: S1P-d7, like S1P, has limited solubility in aqueous solutions alone.[8] The choice of solvent depends on the downstream application. For stock solutions, methanol is commonly used.[2] Some protocols suggest using a mixture of chloroform and methanol.[9] For cell culture experiments, S1P-d7 is typically prepared in a solution containing a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), to ensure its solubility in aqueous media.[8][10][11] Solubility can also be enhanced in basic solutions, such as 0.3 M NaOH.[1]
Q4: How can I improve the dissolution of S1P-d7?
A4: To aid dissolution, gentle warming (up to 65°C) and sonication are often recommended.[8][10] When preparing aqueous solutions with BSA, it is crucial to first evaporate the organic solvent in which the S1P-d7 is initially dissolved to a thin film before adding the BSA-containing buffer.[8][11] Vortexing and incubation at 37°C can then facilitate the formation of the S1P-d7-BSA complex.[8] To prevent adsorption to plasticware, using siliconized glass tubes is advised.[8]
Q5: How should I store my S1P-d7 solutions?
A5: S1P-d7 is typically shipped as a crystalline solid at room temperature and should be stored at -20°C for long-term stability (≥ 4 years).[1] Stock solutions in methanol should also be stored at -20°C or -80°C.[2] Aqueous solutions containing BSA are generally prepared fresh, but can be stored for short periods as specified in detailed protocols.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate or cloudiness observed in the solution. | Incomplete dissolution or aggregation of S1P-d7. | - Ensure the correct solvent is being used for your application. - Apply gentle warming (up to 65°C) and sonication to aid dissolution.[8][10] - For aqueous solutions, confirm that a carrier protein like fatty acid-free BSA is included at an appropriate concentration.[8] - Vortex the solution thoroughly during preparation. |
| Inconsistent results in cell-based assays. | - Incomplete dissolution leading to inaccurate concentrations. - Adsorption of S1P-d7 to labware. | - Follow the detailed protocol for preparing S1P-d7 with BSA to ensure complete solubilization. - Use siliconized glass tubes to minimize surface adsorption.[8] - Prepare fresh dilutions for each experiment from a well-dissolved stock solution. |
| Poor signal or high variability in LC-MS/MS analysis. | - Incomplete dissolution affecting sample injection and ionization. - Carryover between sample injections. | - Verify that the S1P-d7 internal standard is fully dissolved in the appropriate solvent (e.g., methanol) before spiking into samples.[2] - Implement rigorous washing steps for the injection needle and column between samples to prevent carryover.[2] |
| S1P-d7 solution appears unstable over time. | Improper storage conditions. | - Store solid S1P-d7 at -20°C.[1] - Store stock solutions in organic solvents at -20°C or -80°C in tightly sealed containers.[2] - For aqueous solutions with BSA, follow specific protocol recommendations for storage duration and temperature, or prepare fresh for each experiment.[11] |
Quantitative Data Summary
| Solvent | Concentration | Notes | Reference |
| Methanol | 1 mM | Common for preparing stock solutions for mass spectrometry. | [2] |
| Warm Methanol | 0.3 mg/mL | Heating can aid dissolution. | [10] |
| 0.3 M NaOH | 4 mg/mL | For applications where a basic solution is acceptable. | [1] |
| PBS with 4 mg/mL fatty acid-free BSA | 125 µM | Standard for preparing aqueous solutions for cell-based assays. | [8] |
| Chloroform/Methanol (2:1, v/v) | 10 mg/mL | Useful for initial dissolution of sphingolipids. | [9] |
Experimental Protocols
Protocol 1: Preparation of S1P-d7 Stock Solution for Mass Spectrometry
-
Allow the vial of solid S1P-d7 to equilibrate to room temperature before opening.
-
Add the appropriate volume of methanol to the vial to achieve a stock solution concentration of 1 mM.[2]
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the vial in a bath sonicator for 10 minutes to ensure complete dissolution.[10]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in a tightly sealed glass vial at -20°C or -80°C.[2]
Protocol 2: Preparation of S1P-d7 for Cell-Based Assays using a BSA Carrier
-
Preparation of the S1P-d7 film:
-
Reconstitution with BSA:
-
Solubilization:
Visualizations
Caption: Workflow for preparing S1P-d7 solutions.
Caption: Overview of the S1P signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. echelon-inc.com [echelon-inc.com]
- 11. avantiresearch.com [avantiresearch.com]
Validation & Comparative
Validating Sphingosine-1-phosphate-d7 as an Internal Standard for S1P Quantification: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sphingosine-1-phosphate-d7 (S1P-d7) as an internal standard for the accurate quantification of Sphingosine-1-phosphate (S1P) in biological matrices. The performance of S1P-d7 is compared with other common alternatives, supported by experimental data from various studies. Detailed methodologies for key experiments are also presented to aid in the replication and validation of these findings.
Introduction to S1P and the Need for Accurate Quantification
Sphingosine-1-phosphate is a critical bioactive signaling lipid involved in a multitude of physiological and pathological processes, including cell growth, angiogenesis, immunity, and neuroprotection.[1] Its role as a ligand for a family of G protein-coupled receptors (S1PRs) makes the S1P signaling pathway a significant target in drug development.[2][3] Given its low abundance and the complexity of biological samples, robust and accurate quantification of S1P is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity.[4][5]
The use of a suitable internal standard is paramount in LC-MS/MS to correct for variability during sample preparation, chromatography, and ionization.[6] An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. This guide focuses on the validation of S1P-d7, a deuterated analog of S1P, as a reliable internal standard.
S1P Signaling Pathway
The diagram below illustrates the key components of the S1P signaling pathway. S1P is synthesized from sphingosine by sphingosine kinases (SphK) and can be exported out of the cell to act on its receptors (S1PR1-5), initiating downstream signaling cascades that regulate various cellular functions.[7][8]
Comparison of Internal Standards for S1P Quantification
The selection of an appropriate internal standard is critical for the accuracy and precision of S1P quantification. The most commonly used internal standards are stable isotope-labeled (SIL) analogs of S1P, such as S1P-d7, and odd-chain length analogs, like C17-S1P.
| Internal Standard | Type | Advantages | Disadvantages |
| This compound (S1P-d7) | Stable Isotope-Labeled | Co-elutes with endogenous S1P, providing excellent correction for matrix effects and ionization variability.[9][10] High purity available (≥99% deuterated forms).[1] | Higher cost compared to non-isotopically labeled analogs. |
| C17-S1P | Odd-Chain Length Analog | Structurally similar to S1P.[11] Lower cost than SIL standards. Widely used in published methods.[12][13] | May not perfectly co-elute with S1P, potentially leading to incomplete correction for matrix effects. |
| [(13)C(2)D(2)]S1P | Stable Isotope-Labeled | Similar advantages to S1P-d7, providing robust correction for analytical variability.[14][15] | Higher cost and potentially less common commercially than S1P-d7. |
Performance Data of S1P-d7 and Alternatives
The following table summarizes the performance characteristics of LC-MS/MS methods for S1P quantification using different internal standards.
| Parameter | S1P-d7 | C17-S1P | Reference(s) |
| Linearity Range | 0.05 to 2.0 µM | 25 to 600 ng/mL | [9][12] |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 | [9][12] |
| Lower Limit of Quantification (LLOQ) | 0.05 µM | 25 ng/mL | [9][12] |
| Intra-batch Precision (%CV) | < 10% | < 10% | [9][12] |
| Inter-batch Precision (%CV) | Not specified | < 10% | [12] |
| Accuracy (%) | 100 ± 5.9% | Within ±15% | [9][12] |
| Extraction Recovery (%) | Not specified | 80% - 98% | [12] |
Experimental Protocols
Experimental Workflow for S1P Quantification
The general workflow for quantifying S1P in biological samples using an internal standard is depicted below. This process involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Sample Preparation Protocol (Protein Precipitation)
This protocol is a generalized procedure based on methods described in the literature and is suitable for plasma and serum samples.[4][9][10]
Materials:
-
Biological sample (e.g., plasma, serum)
-
S1P-d7 internal standard stock solution
-
Ice-cold methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add a specific volume of the biological sample (e.g., 10-50 µL).
-
Add a defined amount of S1P-d7 internal standard to each sample, quality control, and calibration standard tube.
-
Add ice-cold methanol (typically 4-10 times the sample volume) to precipitate proteins.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Incubate the samples on ice for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 17,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted S1P and S1P-d7 to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis Conditions
The following are typical LC-MS/MS parameters for S1P analysis. Optimization may be required based on the specific instrumentation used.
-
Liquid Chromatography:
-
Mass Spectrometry:
Conclusion
The validation data presented in this guide demonstrates that this compound is a highly suitable internal standard for the quantification of S1P by LC-MS/MS. Its key advantage lies in its ability to co-elute with the endogenous analyte, providing superior correction for matrix effects and other sources of analytical variability compared to non-isotopically labeled analogs like C17-S1P.[9][10] While C17-S1P can be a cost-effective alternative and has been used successfully in many studies, S1P-d7 offers a higher degree of confidence in the accuracy and precision of the results, which is crucial for clinical and drug development research. The choice of internal standard will ultimately depend on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budget considerations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry [mdpi.com]
- 10. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Gold Standard: Achieving High Accuracy and Precision in S1P Quantification with Sphingosine-1-phosphate-d7
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Sphingosine-1-phosphate (S1P), a critical signaling lipid involved in a myriad of physiological and pathological processes, is paramount for advancing research and therapeutic development. This guide provides an objective comparison of methodologies for S1P quantification, with a focus on the use of Sphingosine-1-phosphate-d7 (d7-S1P) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Experimental data and detailed protocols are presented to support the superior performance of this approach.
Performance Comparison: The Advantage of a Stable Isotope-Labeled Internal Standard
The use of an internal standard is crucial in mass spectrometry to correct for variations in sample preparation and instrument response. For S1P quantification, several internal standards have been employed. This section compares the performance of methods using the stable isotope-labeled d7-S1P against other common alternatives.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the most sensitive, specific, and reliable method for S1P quantification.[1][2][3] The choice of internal standard significantly impacts the accuracy and precision of the results.
| Internal Standard | Method | Accuracy | Precision (RSD/CV) | Linearity (r²) | Lower Limit of Quantification (LLOQ) | Key Advantages | Key Disadvantages |
| This compound (d7-S1P) | LC-MS/MS | 100 ± 5.9%[2], 104.5 ± 3.8%[2] | <10%[2] | >0.999[4] | 0.05 µM[2] | Co-elutes with endogenous S1P, correcting for matrix effects and ionization suppression. High sensitivity and specificity.[4] | Higher cost compared to structural analogs. |
| C17-S1P | LC-MS/MS | <10% deviation[1][3][5] | <10% (intra- and inter-batch)[1][3][5] | >0.9996[1][3][5] | 25 ng/mL[1][3][5] | Structurally similar to S1P.[6] Widely used and commercially available. | Different retention time than S1P, may not fully compensate for matrix effects. |
| [13C2D2]S1P | LC-MS/MS | Not explicitly stated | <12%[7] | Not explicitly stated | <6 nmol/L[7] | Stable isotope-labeled, similar benefits to d7-S1P. | Less commonly cited in the literature compared to d7-S1P. |
| None (External Calibration) | HPLC with fluorescent derivatization | Lower | Lower | Good | Higher than LC-MS/MS | Lower cost instrumentation. | Less sensitive and specific, prone to interference. Cumbersome sample preparation.[1] |
| None (External Calibration) | Enzymatic Assays | Variable | Variable | Limited | Higher than LC-MS/MS | High throughput potential. | Indirect measurement, potential for cross-reactivity and interference.[1] |
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the S1P signaling pathway and a typical experimental workflow for S1P quantification using LC-MS/MS with d7-S1P.
Caption: S1P signaling pathway.
Caption: S1P quantification workflow.
Experimental Protocols
The following are generalized yet detailed protocols for the quantification of S1P using LC-MS/MS with d7-S1P as an internal standard, based on established methods.[2][4]
Materials and Reagents
-
Sphingosine-1-phosphate (S1P) standard
-
This compound (d7-S1P) internal standard
-
LC-MS grade methanol, water, and formic acid
-
Bovine Serum Albumin (BSA) for calibration standards matrix
-
Biological samples (plasma, serum, etc.)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare 1 mg/mL stock solutions of S1P and d7-S1P in methanol.
-
Working Solutions: Prepare a working solution of d7-S1P at a concentration of 30 nM in methanol. This will be used as the precipitation solution.
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of S1P into a surrogate matrix, such as 4% BSA, to achieve a concentration range of 0.05 to 2 µM.[2]
-
Quality Controls (QC): Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation
-
Thaw biological samples on ice.
-
To a 0.5 mL aliquot of plasma, add the methanolic d7-S1P internal standard solution.[2]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the extracted lipids to a new tube for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate S1P from other plasma components.
-
Flow Rate: As per instrument and column specifications.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both S1P and d7-S1P.
-
Data Analysis and Quantification
-
Integrate the peak areas for both the endogenous S1P and the d7-S1P internal standard.
-
Calculate the ratio of the peak area of S1P to the peak area of d7-S1P.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of S1P in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
The use of this compound as an internal standard for LC-MS/MS-based quantification of S1P offers unparalleled accuracy and precision. Its chemical and physical similarity to the endogenous analyte ensures reliable correction for experimental variability, making it the gold standard for researchers, scientists, and drug development professionals. While other methods and internal standards exist, the data consistently supports the superiority of the stable isotope dilution technique for robust and reproducible S1P quantification.
References
- 1. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Linearity of Sphingosine-1-Phosphate (S1P) Detection Using a Deuterated Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Sphingosine-1-phosphate (S1P), a critical signaling sphingolipid, is paramount. This guide provides a comparative analysis of the linearity of S1P detection using Sphingosine-1-phosphate-d7 (S1P-d7) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
S1P plays a crucial role in a multitude of physiological and pathological processes, including immune cell trafficking, vascular development, and cancer progression.[1][2] Consequently, robust and reliable methods for its quantification are essential for advancing research and therapeutic development. The use of a stable isotope-labeled internal standard, such as S1P-d7, is a widely accepted approach to ensure high accuracy and precision in LC-MS/MS-based quantification.
Comparative Analysis of Linearity
The linearity of a bioanalytical method is a critical parameter, demonstrating that the response of the instrument is directly proportional to the concentration of the analyte over a given range. The following table summarizes the linearity data for S1P quantification from various studies, highlighting the performance of methods using deuterated and non-deuterated internal standards.
| Internal Standard | Linear Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Matrix | Reference |
| S1P-d7 | 0.05 - 2 µM | Not explicitly stated, but linearity was achieved | 0.05 µM | Human Plasma | [3][4] |
| S1P-d7 | 0.011 - 0.9 µM | Not explicitly stated, but good accuracy and precision reported | 0.011 µM | Plasma and Serum | [5][6] |
| C17-S1P | 25 - 600 ng/mL | > 0.9996 | 25 ng/mL | Human Serum | [7][8] |
| C17-S1P | 10 - 1000 nM | 0.9996 | 10 nM | Not specified (standard solutions) | [9] |
Experimental Workflows and Protocols
The successful quantification of S1P relies on a well-defined experimental workflow, from sample preparation to data analysis. The use of S1P-d7 as an internal standard is integral to this process, compensating for variability during sample extraction and ionization in the mass spectrometer.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Internal Standards for Accurate S1P Assay Cross-Validation
For researchers, scientists, and drug development professionals, the precise quantification of sphingosine-1-phosphate (S1P) is critical for understanding its role in a myriad of physiological and pathological processes. The reliability of S1P assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), hinges on the use of appropriate internal standards. This guide provides an objective comparison of commonly used internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your research needs.
The ideal internal standard should closely mimic the analyte's chemical and physical properties, co-elute during chromatography, and ionize similarly in the mass spectrometer, thereby compensating for variations in sample preparation and instrument response. In the context of S1P analysis, the most prevalent internal standards are C17-S1P, a structural analog, and stable isotope-labeled S1P, such as d7-S1P and ¹³C-S1P.
Performance Comparison of S1P Internal Standards
The choice of internal standard can significantly impact assay performance. Below is a summary of quantitative data from various studies, highlighting key validation parameters for different internal standards.
| Internal Standard | Linearity (r²) | Lower Limit of Quantification (LLOQ) | Precision (Intra- and Inter-assay CV%) | Accuracy (%) | Recovery (%) | Reference |
| C17-S1P | >0.9996 | 25 ng/mL | <10% | Within ±15% | 80-98% | [1][2] |
| d7-S1P | >0.99 | 0.05 µM | <10% at LOQ | 100 ± 5.9% | Not Reported | [3] |
| ¹³C₅-C18-S1P | "Very similar to C17-S1P" | "Very similar to C17-S1P" | Not Reported | Not Reported | Not Reported | [4][5] |
A direct comparative study by Mirzaian et al. concluded that newly synthesized ¹³C₅ C₁₈-S1P and the commonly used C17-S1P rendered very similar results with respect to linearity, limit of detection, and limit of quantitation[4][5]. This suggests that both stable isotope-labeled standards and structural analogs can yield reliable and comparable results when properly validated.
Experimental Protocols
Accurate and reproducible quantification of S1P requires meticulous attention to the experimental methodology. The following sections detail a generalized workflow and specific protocols for sample preparation and LC-MS/MS analysis.
Experimental Workflow
Caption: A generalized workflow for S1P quantification by LC-MS/MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting S1P from biological matrices like serum and plasma.
-
Sample Collection: Obtain 20 µL of serum or plasma.
-
Internal Standard Spiking: Add the chosen internal standard (e.g., 25 ng/mL of C17-S1P) dissolved in a protein precipitation solvent like methanol. A typical ratio is 200 µL of methanol solution to 20 µL of sample.[1]
-
Precipitation: Vortex-mix the sample for one minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the S1P and internal standard, to a new tube for analysis.
LC-MS/MS Analysis
The following is a representative LC-MS/MS method for S1P quantification.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm)[1].
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B) is typically employed[1].
-
Flow Rate: A flow rate of 500 µL/min is often used[1].
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is standard for S1P analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
S1P Signaling Pathway
Understanding the biological context of S1P is crucial for interpreting quantitative data. S1P is a bioactive lipid mediator that exerts its effects by binding to a family of five G protein-coupled receptors (S1PRs), designated S1PR1-5. The binding of S1P to these receptors initiates a cascade of intracellular signaling events that regulate a wide range of cellular processes, including cell growth, survival, migration, and differentiation.
Caption: Overview of the S1P signaling pathway.
Conclusion
The cross-validation of S1P assays using different internal standards is essential for ensuring data accuracy and comparability across studies. While both structural analogs like C17-S1P and stable isotope-labeled standards such as d7-S1P and ¹³C-S1P have been shown to be effective, the ultimate choice may depend on factors such as commercial availability, cost, and the specific requirements of the assay. Regardless of the internal standard selected, rigorous method validation is paramount to obtaining reliable and meaningful results in S1P research.
References
- 1. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Performance of Sphingosine-1-phosphate-d7 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the selection of an appropriate analytical platform is paramount. Sphingosine-1-phosphate (S1P), a critical bioactive signaling molecule, and its deuterated internal standard, Sphingosine-1-phosphate-d7 (S1P-d7), are frequently analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The performance of S1P-d7, and by extension the accuracy of S1P quantification, can vary significantly depending on the mass spectrometer employed. This guide provides a comparative overview of S1P-d7 performance on different mass spectrometry systems, supported by experimental data and detailed protocols.
Introduction to Sphingosine-1-phosphate and the Role of S1P-d7
Sphingosine-1-phosphate is a key regulator in a multitude of physiological processes, including cell proliferation, migration, survival, and immune responses.[1] Its involvement in various pathological conditions has made it a significant biomarker and therapeutic target. Accurate and precise quantification of endogenous S1P levels is crucial for advancing research and drug development in these areas.
Due to the complexity of biological matrices, stable isotope-labeled internal standards are essential for reliable quantification. This compound (S1P-d7) serves as an ideal internal standard for the quantification of S1P by GC- or LC-MS.[2] It shares physicochemical properties with the endogenous analyte, ensuring similar behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.
Comparative Performance of S1P-d7 on Different Mass Spectrometers
The two most common types of mass spectrometers utilized for the quantification of S1P with S1P-d7 are triple quadrupole (QqQ) and quadrupole time-of-flight (Q-Tof) instruments.
Quantitative Performance Data
The following table summarizes the performance characteristics for the analysis of S1P using S1P-d7 as an internal standard on different mass spectrometer platforms as reported in various studies.
| Mass Spectrometer Type | Lower Limit of Quantitation (LLOQ) | Linearity Range | Precision (%RSD) | Accuracy (%) | Reference |
| Triple Quadrupole (QqQ) | |||||
| AB Sciex QTrap | Not explicitly stated, but method is described as robust for biological samples.[3][4] | Not explicitly stated | Not explicitly stated | Not explicitly stated | [3][4] |
| Unspecified LC-MS/MS | 25 ng/mL | 25-600 ng/mL | < 10% (intra- and inter-batch) | < 10% (intra- and inter-batch) | [5][6] |
| Unspecified LC-MS/MS | <10.2 ng/ml | Not explicitly stated | <15% (intraday and interday) | <15% | [7] |
| Quadrupole Time-of-Flight (Q-Tof) | |||||
| Agilent Q-Tof | 0.05 µM (approx. 19 ng/mL) | 0.05 - 2 µM | < 10% at LOQ | 100 ± 5.9% | [8][9] |
Note: Direct comparison of LLOQ values should be approached with caution due to variations in experimental conditions, sample matrices, and calculation methods between studies. However, the data indicates that both triple quadrupole and Q-Tof instruments can achieve high sensitivity for S1P quantification. Triple quadrupole instruments operating in multiple reaction monitoring (MRM) mode are generally considered the gold standard for quantitative analysis due to their superior sensitivity and selectivity.[8]
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and comparing results. Below are representative methodologies for the analysis of S1P using S1P-d7 on QqQ and Q-Tof mass spectrometers.
Sample Preparation (General Protocol)
A common method for extracting S1P from biological matrices like plasma or serum involves protein precipitation.
-
Spiking with Internal Standard: To a known volume of the biological sample (e.g., 100 µL of plasma), add a specific amount of S1P-d7 solution (e.g., 30 nM in methanol).[8]
-
Protein Precipitation: Add a volume of cold methanol (e.g., 300 µL) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 3300 x g for 15 minutes at 4°C) to pellet the precipitated proteins.[8]
-
Supernatant Collection: Transfer the supernatant containing S1P and S1P-d7 to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]
Liquid Chromatography (LC) Method
A reversed-phase liquid chromatography method is typically used to separate S1P from other lipids.
-
Column: A C18 column (e.g., Phenomenex Kinetex EVO C18) is often employed.[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.
-
Gradient: A gradient elution is used to separate the analytes. The specific gradient profile will depend on the column dimensions and particle size.
-
Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.
Mass Spectrometry (MS) Settings
For quantitative analysis on a triple quadrupole mass spectrometer, MRM is used to monitor specific precursor-to-product ion transitions for both S1P and S1P-d7.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
S1P: The precursor ion is [M+H]+ at m/z 380.3. A common product ion is m/z 264.3.
-
S1P-d7: The precursor ion is [M+H]+ at m/z 387.3. The corresponding product ion is m/z 271.3.
-
-
Collision Energy and Other Parameters: These are optimized for each specific instrument to achieve maximum signal intensity.
A Q-Tof instrument provides high-resolution mass data, which can be used for both quantification and confirmation of analyte identity.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan Mode: Data can be acquired in full scan mode to detect all ions within a specified mass range.
-
Targeted MS/MS: For quantification, a targeted MS/MS approach can be used where the precursor ions for S1P and S1P-d7 are selected and fragmented.
-
Mass Accuracy: Q-Tof instruments provide high mass accuracy (typically < 5 ppm), which aids in the confident identification of S1P.[8]
Visualizing Key Processes
To better understand the context of S1P analysis, the following diagrams illustrate the S1P signaling pathway and a general workflow for a mass spectrometry-based experiment.
Caption: Simplified Sphingosine-1-phosphate (S1P) signaling pathway.
Caption: General workflow for LC-MS/MS analysis of S1P.
Conclusion
The choice of mass spectrometer for the quantification of S1P using S1P-d7 as an internal standard depends on the specific requirements of the study. Triple quadrupole mass spectrometers are highly sensitive and robust, making them ideal for high-throughput quantitative analysis in clinical and research settings.[3][4][7] Quadrupole time-of-flight instruments, while also capable of sensitive quantification, offer the additional benefit of high-resolution mass accuracy, which can be invaluable for metabolite identification and structural confirmation in complex biological samples.[8][9] The detailed methodologies and comparative data presented in this guide provide a valuable resource for researchers to select the most appropriate platform and develop robust and reliable assays for S1P quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: Sphingosine-1-Phosphate-d7 versus Radiolabeled S1P for In Vitro Assays
For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid signaling, the choice of analytical tools is paramount. Sphingosine-1-phosphate (S1P), a critical bioactive lipid mediator, is central to numerous physiological and pathological processes. Interrogating its function in vitro often necessitates the use of labeled S1P analogues. This guide provides an objective comparison of two key alternatives: deuterated Sphingosine-1-phosphate (S1P-d7) and radiolabeled S1P, offering insights into their respective applications, performance, and the experimental data that underpins their use.
This comparison clarifies that S1P-d7 and radiolabeled S1P are not interchangeable reagents but rather serve distinct and complementary roles in the in vitro investigation of S1P biology. S1P-d7 excels as an internal standard for the highly specific and quantitative analysis of S1P levels via mass spectrometry. In contrast, radiolabeled S1P remains the gold standard for direct measurement of receptor binding and enzyme kinetics due to the direct detection of the radioactive signal.
At a Glance: Key Differences and Applications
| Feature | Sphingosine-1-phosphate-d7 (S1P-d7) | Radiolabeled S1P ([32P]S1P, [33P]S1P, [3H]S1P) |
| Primary Application | Internal standard for quantification of S1P by mass spectrometry (LC-MS/MS)[1][2][3][4][5][6][7][8][9][10][11][12][13][14] | Direct detection in receptor binding assays, enzyme activity assays, and autoradiography[15][16][17][18][19][20][21][22][23][24][25] |
| Detection Method | Mass Spectrometry (MS)[6][7][9][10][12] | Scintillation counting, autoradiography[15][17][20][21] |
| Key Advantage | Improves accuracy and precision of S1P quantification by correcting for sample loss and matrix effects[1][2][3][4][5] | High sensitivity for direct measurement of molecular interactions[16][17][25] |
| Primary Output | Absolute or relative quantification of endogenous S1P levels | Binding affinity (Kd, Ki, IC50), enzyme kinetics (Km, Vmax), receptor density (Bmax)[15][17][20][25] |
| Safety Profile | Non-radioactive, posing minimal safety risks | Radioactive, requiring specialized handling, licensing, and disposal procedures[16][26][27] |
| Cost | Generally lower cost for synthesis and no disposal costs | Higher costs associated with radioisotope procurement, synthesis, and radioactive waste disposal[16][28] |
| Throughput | High-throughput compatible with modern LC-MS/MS systems[17][29] | Can be adapted for high-throughput screening, but may be more labor-intensive[17] |
Signaling Pathways and Experimental Workflows
To understand the context of these assays, it is crucial to visualize the S1P signaling pathway and the general workflows for the primary assays in which these labeled compounds are used.
Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway.
Caption: General experimental workflows for assays using radiolabeled S1P and S1P-d7.
Performance Comparison in Key In Vitro Assays
Receptor Binding Assays
Radiolabeled S1P is the established tool for characterizing ligand-receptor interactions. These assays directly measure the binding of the radiolabeled ligand to its receptor, providing crucial data on affinity and receptor density.
S1P-d7 is not typically used as the primary ligand in receptor binding assays. Its role is in the precise quantification of unlabeled S1P in biological samples, which can be relevant for understanding the endogenous ligand concentrations in cell-based assays.
| Parameter | Radiolabeled S1P ([32P]S1P) | S1P-d7 |
| Assay Type | Competitive Radioligand Binding | Not directly applicable for binding assays |
| Data Output | IC50, Ki | N/A |
| Sensitivity | High (detects femtomole to picomole levels)[15][20] | N/A |
| Specificity | Dependent on receptor expression and non-specific binding | N/A |
| Throughput | Moderate to high, adaptable to 96-well plates[15] | N/A |
| Limitations | Potential for radiolabel to alter binding affinity, safety concerns, limited shelf-life[16][26] | N/A |
Sphingosine Kinase Activity Assays
Both radiolabeled compounds and, indirectly, S1P-d7 can be utilized to measure the activity of sphingosine kinases (SphKs), the enzymes that produce S1P.
Radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP) is traditionally used to measure SphK activity. The transfer of the radiolabeled phosphate to sphingosine results in a radiolabeled S1P product that can be quantified.
S1P-d7 is used in conjunction with LC-MS/MS to quantify the S1P produced by SphK activity. In this setup, the assay measures the generation of unlabeled S1P, with S1P-d7 added during sample processing as an internal standard for accurate quantification.
| Parameter | Radiolabeled ATP with Unlabeled Sphingosine | Unlabeled ATP with Unlabeled Sphingosine (S1P-d7 as standard) |
| Detection Method | Scintillation counting of [32P]S1P[17] | LC-MS/MS quantification of S1P[14] |
| Data Output | Enzyme activity (e.g., pmol/min/mg protein) | Absolute amount of S1P produced |
| Sensitivity | High[17] | Very high, dependent on MS instrumentation[6][9] |
| Specificity | High, with chromatographic separation of product | Very high, based on mass-to-charge ratio[6][9] |
| Throughput | Can be adapted for 96-well format[17] | High-throughput compatible[29] |
| Limitations | Handling of radioactivity, labor-intensive separation steps[17] | Requires access to an LC-MS/MS system |
Detailed Experimental Protocols
Competitive S1P Receptor Binding Assay Using [32P]S1P
This protocol is adapted from established methods for determining the binding affinity of unlabeled compounds to S1P receptors.[15]
1. Materials:
- [32P]S1P (specific activity ~3000 Ci/mmol)
- Cell membranes expressing the S1P receptor of interest
- Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5
- Unlabeled S1P and test compounds
- 96-well glass fiber filter plates
- Scintillation fluid and microplate scintillation counter
2. Procedure:
- Dilute the cell membranes in ice-cold Assay Buffer to a final concentration of 1-2 µg of protein per well.
- Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
- In a 96-well plate, add 50 µL of the test compound dilutions or vehicle (for total binding) and 50 µL of the diluted membranes.
- To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled S1P.
- Pre-incubate for 30 minutes at room temperature.
- Add 50 µL of [32P]S1P diluted in Assay Buffer to a final concentration of 0.1-0.2 nM.
- Incubate for 60 minutes at room temperature.
- Terminate the binding reaction by rapid filtration through the glass fiber filter plate, followed by five washes with ice-cold Assay Buffer.
- Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
Quantification of S1P in Cell Lysates by LC-MS/MS Using S1P-d7
This protocol provides a general method for the quantification of endogenous S1P from cell lysates.[6][14]
1. Materials:
- S1P-d7 internal standard
- Cell culture and lysis reagents
- Ice-cold methanol
- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
- C18 reversed-phase column
2. Procedure:
- Harvest and lyse cells according to standard protocols.
- To a known amount of cell lysate (e.g., 100 µL), add a known amount of S1P-d7 internal standard (e.g., 10 pmol).
- Add 400 µL of ice-cold methanol to precipitate proteins.
- Vortex vigorously and incubate on ice for 20 minutes.
- Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the lipid extract in an appropriate volume of mobile phase (e.g., 100 µL).
- Inject an aliquot (e.g., 5 µL) onto the LC-MS/MS system.
3. LC-MS/MS Analysis:
- Chromatography: Use a C18 column with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
- MRM transition for S1P: m/z 380.4 → 264.4
- MRM transition for S1P-d7: m/z 387.4 → 271.3
4. Data Analysis:
- Generate a standard curve using known concentrations of unlabeled S1P spiked with the same amount of S1P-d7.
- Calculate the ratio of the peak area of endogenous S1P to the peak area of S1P-d7 for each sample.
- Determine the concentration of S1P in the samples by interpolating from the standard curve.
Conclusion
The choice between this compound and radiolabeled S1P is dictated by the experimental question. For accurate quantification of S1P levels in biological matrices, S1P-d7, in conjunction with LC-MS/MS, is the superior choice, offering high specificity, accuracy, and throughput without the safety concerns of radioactivity. For the direct investigation of molecular interactions, such as receptor binding and enzyme kinetics, radiolabeled S1P remains an indispensable and highly sensitive tool. Understanding the distinct advantages and applications of each will enable researchers to design more robust and informative in vitro experiments to unravel the complexities of S1P signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. caymanchem.com [caymanchem.com]
- 9. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. スフィンゴシン-1-リン酸-d7 Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 14. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative measurement of sphingosine 1-phosphate by radioreceptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 20. Pharmacological characterization of human S1P4 using a novel radioligand, [4,5-3H]-dihydrosphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assay: Binding affinity to human sphingosine 1-phosphate receptor 1 expressed in CHO cells was determined by using [33P]-S1P as radioligand (CHEMBL80... - ChEMBL [ebi.ac.uk]
- 23. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 24. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Introduction: Use of Radioactive Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Recovery of Sphingosine-1-Phosphate-d7 in Sample Preparation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sphingosine-1-phosphate (S1P), a critical signaling lipid involved in a myriad of physiological and pathological processes, is paramount for advancing research and therapeutic development. The use of a stable isotope-labeled internal standard, such as Sphingosine-1-phosphate-d7 (S1P-d7), is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response. The choice of sample preparation methodology directly impacts the recovery of S1P-d7 and, consequently, the accuracy of the quantification of endogenous S1P.
This guide provides an objective comparison of the two most common sample preparation techniques for S1P analysis: protein precipitation (PPT) and liquid-liquid extraction (LLE). The performance of each method is evaluated based on reported recovery rates of S1P, supported by detailed experimental protocols.
Quantitative Performance Comparison: S1P Recovery
The following table summarizes the reported recovery rates for S1P using protein precipitation and liquid-liquid extraction from various studies. It is important to note that a direct head-to-head comparison of S1P-d7 recovery in the same study is limited in the available literature. The data presented here is a compilation from different sources to provide a comparative overview.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Key Considerations |
| Reported Recovery | 80% - 98%[1][2][3][4] | ~100%[5] | LLE, particularly with optimized solvent systems, can achieve near-complete recovery. PPT recovery can be high but may be more susceptible to matrix effects. |
| Matrix Effect | Generally higher[1][6] | Generally lower[1][6] | PPT is less selective and can co-precipitate other matrix components, leading to potential ion suppression or enhancement in mass spectrometry analysis. LLE offers better selectivity, resulting in a cleaner extract. |
| Process Efficiency | High-throughput, rapid[1][6] | More time-consuming, labor-intensive[1][6] | PPT is a simpler and faster method, making it suitable for screening large numbers of samples. LLE involves multiple steps, including vortexing, centrifugation, and phase separation, which reduces throughput. |
| Selectivity | Lower[1][6] | Higher[1][6] | LLE separates analytes based on their differential solubility in two immiscible phases, providing a higher degree of purification. PPT removes the bulk of proteins but may leave other small molecules and lipids in the supernatant. |
| Recommendation | High-throughput screening, large sample cohorts. | Regulated bioanalysis, studies requiring maximal accuracy and minimal matrix effects. | The choice of method should be guided by the specific requirements of the study, balancing the need for throughput with the demand for analytical rigor. |
Experimental Protocols
Detailed methodologies for both protein precipitation and liquid-liquid extraction are provided below. These protocols are based on established methods in the literature and can be adapted for specific research needs.
Protein Precipitation (PPT) Protocol for S1P from Plasma/Serum
This protocol is a common and rapid method for the extraction of S1P from plasma or serum samples.
Materials:
-
Biological sample (plasma or serum)
-
Ice-cold methanol containing S1P-d7 internal standard
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of high-speed centrifugation (e.g., >14,000 x g)
Procedure:
-
Thaw frozen plasma or serum samples on ice.
-
Vortex the sample to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 400 µL of ice-cold methanol containing the S1P-d7 internal standard. The ratio of solvent to sample may need optimization depending on the specific application.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and to precipitate the proteins.
-
Incubate the samples on ice for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,800 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, containing the S1P and S1P-d7, to a new tube for analysis by LC-MS/MS.
Liquid-Liquid Extraction (LLE) Protocol for S1P from Plasma/Serum
This protocol, based on a modified Folch extraction, is designed to provide a cleaner extract with high recovery of S1P.
Materials:
-
Biological sample (plasma or serum)
-
S1P-d7 internal standard solution
-
Methanol
-
Chloroform
-
Acidic solution (e.g., 1M HCl)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma or serum.
-
Add the S1P-d7 internal standard.
-
Add 1 mL of methanol and vortex thoroughly.
-
Add 2 mL of chloroform and vortex for an extended period (e.g., 5-10 minutes) to ensure complete extraction.
-
Add a small volume of acidic solution (e.g., 50 µL of 1M HCl) to facilitate the partitioning of S1P into the organic phase.
-
Centrifuge the mixture at a moderate speed (e.g., 2,000 x g) for 5-10 minutes to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids, including S1P and S1P-d7, and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or the initial mobile phase for LC-MS/MS analysis) before injection into the analytical instrument.
Visualizing Key Processes
To better understand the context of S1P analysis, the following diagrams illustrate the S1P signaling pathway and a typical experimental workflow for S1P extraction.
Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway, illustrating its synthesis, degradation, and receptor-mediated downstream effects.
Caption: A comparative workflow for Sphingosine-1-Phosphate (S1P) sample preparation, outlining the steps for both Protein Precipitation and Liquid-Liquid Extraction.
References
- 1. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of Sphingosine-1-phosphate-d7: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Sphingosine-1-phosphate-d7 (S1P-d7) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this deuterated sphingolipid, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, S1P-d7 can cause skin and serious eye irritation, and may also lead to respiratory irritation. Therefore, the minimum required PPE includes:
-
Protective gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.
-
Eye protection: Safety glasses with side shields or goggles should be worn at all times.
-
Lab coat: A standard laboratory coat will protect against accidental spills.
-
Respiratory protection: If handling the powder outside of a fume hood or ventilated enclosure, a NIOSH/MSHA-approved respirator may be necessary.[1]
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Avoid generating dust if working with the powdered form. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations.[1] The following steps provide a general framework for proper disposal:
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] Given its irritant properties, it is prudent to treat all S1P-d7 waste as hazardous unless determined otherwise by a qualified safety professional.
-
Containerization:
-
Place all solid waste, including empty vials, contaminated weighing paper, and disposable labware, into a designated and clearly labeled hazardous waste container.
-
For solutions containing S1P-d7, use a separate, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and its CAS number (2260670-15-1).[2]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not pour this compound or its solutions down the drain. [1]
Summary of Chemical and Safety Data
For quick reference, the following table summarizes key information for this compound.
| Property | Value |
| Chemical Name | (2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate) |
| Synonyms | S1P-d7 (d18:1), D-erythro-sphingosine-d7-1-phosphate |
| CAS Number | 2260670-15-1 |
| Molecular Formula | C₁₈H₃₁D₇NO₅P |
| Molecular Weight | 386.5 g/mol |
| Physical Form | Powder |
| Hazard Identification | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
| Storage Temperature | -20°C |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Sphingosine-1-phosphate-d7
For researchers, scientists, and drug development professionals, the safe and effective handling of Sphingosine-1-phosphate-d7 (S1P-d7) is paramount. This guide provides immediate safety protocols, operational plans for preparation and use, and compliant disposal procedures to ensure laboratory safety and experimental integrity. S1P-d7 is a deuterated form of the bioactive signaling lipid Sphingosine-1-phosphate, primarily used as an internal standard for the quantification of endogenous S1P by mass spectrometry.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that requires careful handling to avoid adverse health effects. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Hazard ID | GHS Classification | Required Personal Protective Equipment |
| H315 | Causes skin irritation | Chemical-resistant gloves (Nitrile rubber), Lab coat |
| H319 | Causes serious eye irritation | Safety glasses with side shields or goggles |
| H335 | May cause respiratory irritation | Use in a well-ventilated area or with a fume hood |
Table 1: Hazard Classification and Recommended PPE
For detailed information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
Operational Plan: Step-by-Step Guidance for Handling and Preparation
Proper handling and preparation of S1P-d7 are crucial for both safety and experimental accuracy. The following protocols provide detailed methodologies for preparing stock solutions.
Experimental Protocol: Preparation of S1P-d7 Stock Solution
Sphingosine-1-phosphate is sparingly soluble in aqueous solutions and requires specific preparation methods. The following is a common procedure for preparing a stock solution for use in in vitro assays.
Materials:
-
This compound (crystalline solid)
-
Methanol (HPLC grade)
-
Deionized water
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Glass vials
-
Sonicator
-
Nitrogen gas source
-
Water bath
Procedure:
-
Initial Solubilization:
-
Prepare a 95:5 (v/v) methanol:water solution.
-
Add the desired amount of S1P-d7 to the methanol:water mixture to achieve a concentration of 0.5 mg/mL.[1]
-
To aid dissolution, heat the mixture to 45-65°C and sonicate until the S1P-d7 is suspended. The solution may appear as a slightly hazy suspension.[1]
-
-
Aliquoting and Film Formation:
-
Transfer the desired volume of the methanolic stock solution to a clean glass vessel.
-
Evaporate the methanol:water solvent using a gentle stream of dry nitrogen gas.[1]
-
To facilitate evaporation and create a thin film of the lipid on the vessel wall, place the glass vessel in a warm water bath (approximately 50°C) and rotate it during evaporation.[1]
-
-
Final Preparation in BSA Solution:
-
Prepare a 4 mg/mL solution of fatty acid-free BSA in an appropriate aqueous buffer (e.g., PBS).
-
Add the BSA solution to the glass vessel containing the dried S1P-d7 film to achieve the desired final concentration (e.g., 125 µM).[1]
-
Incubate the solution at 37°C for 30 minutes, vortexing occasionally, to allow for the complexation of S1P-d7 with BSA, which aids in its solubilization in the aqueous buffer.[1]
-
-
Storage:
Sphingosine-1-Phosphate Signaling Pathway
Sphingosine-1-phosphate exerts its biological effects by binding to a family of five G protein-coupled receptors (GPCRs), known as S1P receptors 1-5 (S1PR1-5). The binding of S1P to these receptors initiates a cascade of intracellular signaling events that regulate a wide array of cellular processes, including cell growth, survival, migration, and differentiation. The diagram below illustrates a simplified overview of the S1P signaling pathway.
Caption: Overview of the S1P signaling cascade.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Solid S1P-d7 | Dispose of as hazardous chemical waste in a designated, properly labeled waste container. Follow your institution's chemical waste disposal guidelines. |
| Solutions containing S1P-d7 | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. The container should be clearly marked with the contents. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated solid hazardous waste container. Ensure that any sharp items are placed in a puncture-resistant container first. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in the appropriate laboratory waste stream for contaminated items. |
Table 2: Disposal Guidelines for this compound
Always adhere to local, state, and federal regulations for hazardous waste disposal. If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
